EPAC 5376753
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3S/c16-7-1-3-9(11(17)5-7)12-4-2-8(22-12)6-10-13(20)18-15(23)19-14(10)21/h1-6H,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOFKJHOUFHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of I942, a Novel EPAC1-Selective Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular mechanism of action of the compound I942, a novel, non-cyclic nucleotide, cell-permeable small molecule that functions as a selective partial agonist for the Exchange Protein directly Activated by cAMP 1 (EPAC1).
Core Mechanism of Action
I942 exerts its effects by directly binding to the cyclic nucleotide-binding (CNB) domain of EPAC1, the same domain that the endogenous second messenger cyclic AMP (cAMP) binds to.[1] Unlike cAMP, which is a full agonist, I942 is a partial agonist, inducing a submaximal activation of EPAC1's guanine (B1146940) nucleotide exchange factor (GEF) activity.[2] This partial agonism stems from I942's ability to stabilize an intermediate conformation of EPAC1 that is distinct from both the fully inactive and fully active states.[3][4][5]
Upon binding to the CNB domain, I942 promotes a conformational change in EPAC1, leading to the activation of the small GTPase Rap1.[6][7] Activated, GTP-bound Rap1 then engages with various downstream effector proteins to modulate a range of cellular processes, including cell adhesion, junction formation, and gene expression.[8][9]
Molecular Interactions and Partial Agonism
Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that I942 interacts with the phosphate-binding cassette (PBC) and the base-binding region (BBR) of the EPAC1 CNB domain, mimicking the interactions of cAMP.[3][4] However, key differences in the interactions, particularly with residue K353 in the "lid" region, are thought to be responsible for its partial agonist activity.[2][10] While cAMP forms crucial hydrogen bonds that fully stabilize the active conformation, I942's interactions result in a less stable, intermediate state.[10] This leads to a lower maximal activation of Rap1 compared to cAMP, estimated to be around 10-25% of the maximal activation achieved by full agonists.[2][7]
Quantitative Data
The following table summarizes the key quantitative parameters of I942's interaction with EPAC proteins.
| Parameter | Value | Protein | Comments | Reference |
| Maximal Activity (vs. cAMP) | ~10% | EPAC1 | Indicates partial agonist activity. | [2] |
| Rap1 Activation (vs. 007) | ~25% | EPAC1 | 007 is another EPAC-selective agonist. | [7] |
| Effect on PKA activity | No effect | PKA | Demonstrates selectivity for EPAC over Protein Kinase A. | [2][11] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
This protocol is used to determine the binding site of I942 on the EPAC1 cyclic nucleotide-binding domain (CNBD).
Methodology:
-
Protein Preparation: Express and purify the EPAC1-CNBD (e.g., residues 149-318) with 15N isotopic labeling.
-
NMR Sample Preparation: Prepare a solution of 50 µM 15N-labeled EPAC1-CNBD in a suitable NMR buffer (e.g., containing 5% D2O).
-
Ligand Preparation: Dissolve I942 in a deuterated solvent like DMSO-d6 to create a stock solution (e.g., 10 mM).
-
Titration: Acquire a baseline 1H-15N HSQC spectrum of the apo (ligand-free) EPAC1-CNBD. Subsequently, add increasing concentrations of the I942 stock solution to the protein sample, acquiring a spectrum at each titration point.
-
Data Analysis: Monitor the chemical shift perturbations of the protein's backbone amide signals upon addition of I942. The residues exhibiting significant chemical shift changes are identified as being part of or near the ligand-binding site.
Rap1 Activation Assay
This assay measures the ability of I942 to induce the GEF activity of EPAC1, leading to the activation of Rap1.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and, if necessary, transfect them to overexpress EPAC1.
-
Cell Stimulation: Treat the cells with I942 (e.g., 100 µM) or a positive control like the EPAC agonist 007 (e.g., 50 µM) for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing a Rap1 activation-specific probe, which is a GST-fusion protein of the RalGDS-Rap binding domain (RBD) that specifically binds to GTP-bound (active) Rap1.
-
Pull-down: Incubate the cell lysates with glutathione-sepharose beads to pull down the GST-RalGDS-RBD probe along with any bound active Rap1.
-
Western Blotting: Elute the bound proteins from the beads and analyze the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody. The amount of Rap1 detected corresponds to the level of activated Rap1 in the cells.
Visualizations
Signaling Pathway of EPAC1 Activation
Caption: The canonical EPAC1 signaling pathway initiated by cAMP.
Mechanism of I942 Partial Agonism
Caption: I942 stabilizes an intermediate EPAC1 conformation, leading to partial agonism.
Experimental Workflow for Rap1 Activation Assay
References
- 1. QSAR models reveal new EPAC-selective allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Action of an EPAC1-Selective Competitive Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel exchange protein activated by cyclic AMP 1 (EPAC1) agonist, I942, regulates inflammatory gene expression in human umbilical vascular endothelial cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. The Potential of a Novel Class of EPAC-Selective Agonists to Combat Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
EPAC 5376753: A Selective Allosteric Inhibitor of Epac1
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Exchange protein directly activated by cAMP (Epac) is a crucial mediator of cyclic AMP signaling, playing a significant role in a myriad of cellular processes. Its dysfunction has been implicated in several diseases, including cancer, heart failure, and diabetes. This has rendered Epac a promising therapeutic target. This technical guide provides a comprehensive overview of EPAC 5376753, a selective, allosteric inhibitor of Epac1. We delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on Epac-targeted therapies.
Introduction
This compound is a 2-thiobarbituric acid derivative that has been identified as a selective and allosteric inhibitor of Epac1.[1][2][3][4] Unlike competitive inhibitors that bind to the active site, this compound acts noncompetitively by binding to the hinge region of the cyclic nucleotide-binding domain (CNBD) of Epac1.[5] This allosteric inhibition mechanism prevents the conformational change required for Epac1 activation by cAMP, thereby blocking its downstream signaling.[5] Notably, this compound exhibits selectivity for Epac over other cAMP-binding proteins like Protein Kinase A (PKA) and adenylyl cyclases, making it a valuable tool for dissecting Epac-specific signaling pathways.[1][2][3][4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Epac1 Inhibition) | Swiss 3T3 | 4 µM | [1][2][3][4] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Swiss 3T3 | < 50 µM | 48 h | No significant decrease in viability | [1][2][3] |
| Swiss 3T3 | > 50 µM | 48 h | Significant inhibition of cell activity | [1][2][3] |
Table 3: Effect of this compound on Cell Migration
| Cell Type | Stimulus | Inhibitor Concentration | Effect | Reference |
| Primary Rat Cardiac Fibroblasts | Forskolin (1 µM) or 8-Me-cAMP (50 µM) | 10 µM | Blocked migration | [5][6] |
| Primary Rat Cardiac Fibroblasts | PDGF-BB (10 ng/ml) | 10 µM | Did not block migration | [5][6] |
Signaling Pathway and Mechanism of Action
Epac1 is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[7] Upon binding of cAMP, Epac1 undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap1. Activated, GTP-bound Rap1 then interacts with its downstream effectors to regulate various cellular processes, including cell adhesion, proliferation, and migration.[8][9]
This compound allosterically inhibits this process. By binding to the hinge region of the CNBD, it stabilizes the inactive conformation of Epac1, preventing cAMP-induced activation and subsequent Rap1 signaling.
Figure 1: Epac1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Rap1 Activation Assay (Pull-down Assay)
This assay measures the levels of active, GTP-bound Rap1.
Materials:
-
RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) conjugated to agarose (B213101) beads
-
Lysis/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
GTPγS (positive control), GDP (negative control)
-
SDS-PAGE loading buffer
-
Anti-Rap1 antibody
Procedure:
-
Treat cells with the desired concentrations of this compound and/or an Epac agonist.
-
Lyse cells on ice with ice-cold Lysis/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize total protein concentration for all samples.
-
Reserve a small aliquot of each lysate as "Total Rap1" input control.
-
To the remaining lysate, add RalGDS-RBD agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads 3-4 times with ice-cold Lysis/Wash Buffer.
-
Elute the pulled-down protein by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluate (Active Rap1) and the reserved lysate (Total Rap1) by Western Blot using a Rap1-specific antibody.[2]
Figure 2: Workflow for the Rap1 Activation Assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
cAMP Measurement Assay
This assay quantifies intracellular cAMP levels.
Materials:
-
cAMP assay kit (e.g., cAMP-Glo™ Max Assay)
-
Lysis buffer
-
Reagents for luminescence detection
Procedure:
-
Plate cells in a 96-well plate.
-
Treat cells with test compounds, including this compound and an adenylyl cyclase activator (e.g., forskolin).
-
Lyse the cells to release cAMP.
-
Add the cAMP detection solution containing PKA.
-
Add a kinase detection reagent to measure the remaining ATP via a luciferase reaction.
-
Measure luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of cAMP.[10]
VASP Phosphorylation Assay
This assay is used to assess PKA activity as a measure of selectivity for Epac inhibitors. VASP (Vasodilator-Stimulated Phosphoprotein) is a well-known PKA substrate.
Materials:
-
Phospho-VASP (Ser157) antibody
-
Total VASP antibody
-
Secondary antibodies
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with this compound and a PKA activator (e.g., forskolin).
-
Lyse the cells and perform a Western blot.
-
Probe the membrane with antibodies against phospho-VASP (Ser157) and total VASP.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP. A lack of inhibition of VASP phosphorylation by this compound indicates its selectivity over PKA.[6][11]
CAMYEL BRET Assay
This bioluminescence resonance energy transfer (BRET)-based assay is used to monitor Epac activation in live cells. The CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor changes conformation upon cAMP binding, leading to a change in the BRET signal.
Materials:
-
Cells expressing the CAMYEL biosensor
-
Coelenterazine-h (luciferase substrate)
-
BRET-compatible plate reader
Procedure:
-
Plate cells expressing the CAMYEL sensor in a 96-well plate.
-
Pre-incubate cells with this compound.
-
Add coelenterazine-h.
-
Stimulate the cells with a cAMP-elevating agent.
-
Measure the BRET signal (ratio of YFP emission to Rluc emission). A decrease in BRET indicates Epac activation. This compound will prevent this decrease.[12][13][14][15]
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of Epac1. Its selectivity and allosteric mechanism of action make it a superior choice over less specific inhibitors. The experimental protocols detailed in this guide provide a robust framework for its characterization and for investigating its effects in various cellular contexts. Further research into this compound and similar compounds holds promise for the development of novel therapeutics targeting Epac-driven diseases.
References
- 1. Pharmacological Inhibition of Epac1 Averts Ferroptosis Cell Death by Preserving Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 6. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac is a Rap1 guanine-nucleotide-exchange factor directly activated by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 11. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dst.defence.gov.au [dst.defence.gov.au]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Inhibition of Epac by EPAC 5376753
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of Exchange protein directly activated by cAMP (Epac) by the small molecule inhibitor, EPAC 5376753. This document details the mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways.
Introduction to Epac and Its Allosteric Regulation
Epac proteins, Epac1 and Epac2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[1] They function as key mediators of cyclic AMP (cAMP) signaling, playing crucial roles in a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of Epac signaling has been implicated in several diseases, such as heart failure, diabetes, and cancer, making these proteins attractive therapeutic targets.[1][2]
Unlike the canonical cAMP effector, Protein Kinase A (PKA), Epac activation does not involve phosphorylation. Instead, the direct binding of cAMP to the cyclic nucleotide-binding (CNB) domain of Epac induces a conformational change that relieves its autoinhibitory state, allowing the catalytic domain to interact with and activate Rap proteins.[1][3]
Allosteric modulation of Epac offers a promising strategy for developing selective inhibitors that do not compete with the endogenous ligand cAMP.[4] this compound, a thiobarbituric acid derivative, was identified through a computational molecular modeling approach as a novel allosteric inhibitor of Epac.[1][5] This compound binds to a region distinct from the cAMP-binding pocket, specifically the conserved hinge region of the CNB domain, thereby preventing the cAMP-induced conformational change necessary for Epac activation.[1]
Quantitative Data for this compound
The following table summarizes the available quantitative data for the inhibitory activity of this compound.
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 | 4 µM | Swiss 3T3 cells | Inhibition of Epac1-mediated Rap1 activation. | [6][7][8] |
| Selectivity | - | - | Does not inhibit PKA and adenylyl cyclases. | [6][8] |
| Cytotoxicity | >50 µM | Swiss 3T3 cells | No significant decrease in cell viability observed at concentrations below 50 µM. | [1][6] |
Signaling Pathway and Mechanism of Inhibition
The binding of cAMP to Epac's CNB domain initiates a cascade of events leading to the activation of Rap1. This compound disrupts this pathway through allosteric inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the allosteric inhibition of Epac by this compound.
Computational Docking (AutoDock Vina)
The identification of this compound was facilitated by a computational approach to predict potential allosteric binding sites on Epac1.
Objective: To identify small molecules that could bind to a putative allosteric site in the hinge region of the Epac1 CNB domain.
Methodology:
-
Receptor Preparation: An ensemble of Epac1 structures was used. PDB2PQR was employed to generate PDBQT files for the protein structures.[1]
-
Ligand Preparation: A library of compounds (e.g., from Chembridge) was converted into PDBQT format.[1]
-
Molecular Docking: AutoDock Vina was used to perform the molecular docking of the compound library against the prepared Epac1 structures.[1] The search space was defined to encompass the identified "hot spot" near the hinge of the CNB domain.
-
Analysis: The docking results were ranked based on the predicted binding affinity (scoring function), and top-ranking compounds were selected for experimental validation.
References
- 1. content.abcam.com [content.abcam.com]
- 2. youtube.com [youtube.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Inhibits Cell Migration by Interfering with Rac-induced Lamellipodium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to EPAC 5376753's Role in cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic AMP (cAMP) is a ubiquitous second messenger that orchestrates a vast array of cellular processes. Its effects are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). While the role of PKA has been extensively studied, the significance of the EPAC signaling pathway in health and disease is an area of growing research. This technical guide provides a comprehensive overview of EPAC 5376753, a selective, allosteric inhibitor of EPAC proteins, and its utility in dissecting the nuances of cAMP signaling. This document details the mechanism of action of this compound, presents its key quantitative data, and provides detailed experimental protocols for its characterization, making it an essential resource for researchers in academia and the pharmaceutical industry.
The cAMP Signaling Pathway: A Dual Effector System
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. Intracellular cAMP levels are tightly regulated by the activity of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. The downstream effects of cAMP are transduced by PKA and EPAC, which often have distinct and sometimes opposing cellular functions.
The PKA Branch
Upon cAMP binding, the regulatory subunits of PKA dissociate from the catalytic subunits, leading to the phosphorylation of a multitude of substrate proteins and transcription factors, thereby regulating processes such as metabolism, gene expression, and cell growth.
The EPAC Branch
EPAC proteins (EPAC1 and EPAC2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The binding of cAMP to the regulatory domain of EPAC induces a conformational change that activates its GEF activity. This leads to the exchange of GDP for GTP on Rap proteins, activating them to engage with their downstream effectors and influence cellular processes including cell adhesion, migration, and proliferation.
Figure 1: Overview of the cAMP signaling pathway.
This compound: A Selective Allosteric Inhibitor of EPAC
This compound is a thiobarbituric acid derivative identified through computational modeling and experimental validation as a selective, allosteric inhibitor of both EPAC1 and EPAC2.[1] Its non-competitive mechanism of action and selectivity over PKA make it a valuable tool for investigating the specific roles of EPAC in cellular signaling.
Mechanism of Action
This compound functions as a non-competitive inhibitor of EPAC1.[1] It binds to an allosteric site, distinct from the cAMP-binding domain, which is believed to be in the hinge region of the protein. This binding event prevents the conformational change required for EPAC activation, even in the presence of cAMP. Consequently, EPAC remains in its inactive state and is unable to catalyze the activation of its downstream target, Rap1.
Figure 2: Mechanism of EPAC inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (Epac1) | 4 µM | Rap1 activation in Swiss 3T3 cells | [1] |
| Mechanism | Non-competitive, Allosteric | CAMYEL BRET-based assay | [1] |
| Selectivity | No inhibition of PKA or adenylyl cyclases | VASP phosphorylation and cAMP accumulation assays in Swiss 3T3 cells | |
| Cell Viability | No significant decrease below 50 µM | Swiss 3T3 cells |
| Target | Binding Affinity (Kd) | Assay Method | Reference |
| Epac1 | Not Reported | - | - |
| Epac2 | Not Reported | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
CAMYEL BRET Assay for Determining Mechanism of Inhibition
This assay is used to determine whether an inhibitor is competitive or non-competitive by measuring changes in the conformation of EPAC upon cAMP binding.
Figure 3: Workflow for the CAMYEL BRET assay.
Protocol:
-
Cell Culture and Transfection:
-
Assay Procedure:
-
Transfected cells are seeded into 96-well white, clear-bottom plates.
-
Cells are washed with a suitable assay buffer (e.g., HBSS) and then pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.[1]
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
Immediately after substrate addition, increasing concentrations of cAMP are added to the wells.
-
BRET signal is measured over time using a plate reader equipped with appropriate filters for the BRET pair (e.g., RLuc and YFP).[2][3]
-
-
Data Analysis:
-
The BRET ratio is calculated (e.g., YFP emission / RLuc emission).
-
Dose-response curves for cAMP in the presence and absence of this compound are generated.
-
A non-competitive inhibitor will decrease the maximal response (Emax) without significantly changing the EC₅₀ of cAMP. A competitive inhibitor will increase the EC₅₀ of cAMP without affecting the Emax.
-
Rap1 Activation Assay (GTP-Pull-down)
This assay measures the levels of active, GTP-bound Rap1 to assess the inhibitory effect of this compound on EPAC's GEF activity.
Protocol:
-
Cell Lysis:
-
Swiss 3T3 cells are seeded and grown to confluency.
-
Cells are serum-starved overnight and then pre-treated with this compound or vehicle for 30 minutes.
-
Cells are stimulated with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) or a general adenylyl cyclase activator (e.g., forskolin) for a short period (e.g., 5-10 minutes).
-
Cells are lysed in a buffer containing inhibitors of proteases and phosphatases.
-
-
GTP-Rap1 Pull-down:
-
Cell lysates are clarified by centrifugation.
-
A portion of the lysate is incubated with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS coupled to glutathione-agarose beads. The RBD of RalGDS specifically binds to GTP-bound Rap.[4]
-
The mixture is incubated with gentle rocking for 1 hour at 4°C.
-
-
Western Blotting:
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescence substrate.
-
-
Data Analysis:
-
The intensity of the bands corresponding to GTP-Rap1 is quantified using densitometry.
-
The levels of active Rap1 in treated cells are compared to control cells.
-
Transwell Migration Assay
This assay is used to evaluate the effect of this compound on cell migration towards a chemoattractant.
Protocol:
-
Cell Preparation:
-
Primary rat cardiac fibroblasts are cultured in appropriate media.
-
Cells are serum-starved overnight before the assay.
-
-
Assay Setup:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate.[5]
-
The lower chamber is filled with media containing a chemoattractant (e.g., forskolin (B1673556) or 8-pCPT-2'-O-Me-cAMP).
-
The serum-starved cells are resuspended in serum-free media, and a specific number of cells are seeded into the upper chamber of the Transwell insert.
-
This compound or vehicle is added to the upper chamber.
-
-
Incubation and Staining:
-
The plate is incubated for a defined period (e.g., 16 hours) at 37°C to allow for cell migration through the pores.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
-
Quantification:
-
The stained cells are visualized and counted under a microscope in several random fields.
-
Alternatively, the stain can be eluted, and the absorbance measured with a plate reader to quantify the relative number of migrated cells.
-
VASP Phosphorylation Assay for PKA Activity
This assay is used as a counterscreen to confirm the selectivity of this compound by assessing its effect on PKA activity. PKA phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157.
Protocol:
-
Cell Treatment and Lysis:
-
Swiss 3T3 cells are treated with this compound or a known PKA inhibitor (e.g., H89) for 30 minutes, followed by stimulation with forskolin.
-
Cells are lysed as described in the Rap1 activation assay protocol.
-
-
Western Blotting:
-
Cell lysates are subjected to SDS-PAGE and Western blotting.
-
The membrane is probed with a primary antibody specific for phosphorylated VASP (Ser157).
-
The membrane can be stripped and re-probed with an antibody for total VASP as a loading control.
-
-
Data Analysis:
-
The levels of phosphorylated VASP are quantified and normalized to total VASP.
-
A lack of effect of this compound on forskolin-induced VASP phosphorylation indicates its selectivity over PKA.
-
Conclusion
This compound is a potent and selective tool for the investigation of EPAC-mediated signaling pathways. Its allosteric and non-competitive mechanism of inhibition provides a distinct advantage for dissecting the specific contributions of EPAC in complex cellular processes. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to further elucidate the role of EPAC in various physiological and pathological conditions, potentially leading to the development of novel therapeutic strategies.
References
- 1. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. dst.defence.gov.au [dst.defence.gov.au]
- 4. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Foundational Research on Epac Protein and Its Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery of the Exchange Protein Directly Activated by cAMP (Epac) has fundamentally altered the understanding of cyclic adenosine (B11128) monophosphate (cAMP) signaling, revealing a parallel pathway to the well-established Protein Kinase A (PKA) cascade.[1][2] Epac proteins, also known as cAMP-regulated guanine (B1146940) nucleotide exchange factors (cAMP-GEFs), function as crucial sensors for the second messenger cAMP, translating its signals into a myriad of cellular responses independent of PKA.[1][3][4][5][6] These proteins are implicated in a vast array of physiological and pathophysiological processes, including but not limited to, cardiovascular function, inflammation, insulin (B600854) secretion, cell adhesion, and neuronal signaling, making them attractive therapeutic targets for a variety of diseases.[3][4][7][8] This technical guide provides a comprehensive overview of the foundational research on Epac proteins, their signaling pathways, and the inhibitors developed to modulate their activity.
Foundational Aspects of Epac Protein
Discovery and Isoforms
Epac proteins were first identified in 1998 by two independent research groups.[1][9] This discovery unveiled a novel mechanism for cAMP-mediated signaling. There are two main isoforms of Epac, Epac1 (also known as cAMP-GEF-I) and Epac2 (cAMP-GEF-II), which are encoded by the RAPGEF3 and RAPGEF4 genes, respectively.[9][10] Epac1 is ubiquitously expressed across various tissues, while Epac2 expression is more restricted, with prominent levels in the brain, adrenal glands, pancreas, and liver.[9][10] Furthermore, alternative splicing of the RAPGEF4 gene gives rise to at least three distinct Epac2 isoforms (Epac2A, Epac2B, and Epac2C) with unique N-terminal regions and tissue distribution patterns.[9][10][11]
Domain Structure and Mechanism of Activation
Epac proteins are multidomain proteins characterized by a modular structure comprising an N-terminal regulatory region and a C-terminal catalytic region.[1][6][10]
-
Regulatory Region: This region contains one (in Epac1) or two (in Epac2A) cyclic nucleotide-binding (CNB) domains, which are responsible for cAMP binding.[1][10][11] It also includes a Dishevelled, Egl-10, Pleckstrin (DEP) domain, which is involved in membrane localization.[10][11] In the absence of cAMP, the regulatory region sterically hinders the catalytic region, maintaining the protein in an inactive state.[1]
-
Catalytic Region: The catalytic core of Epac contains a Ras exchange motif (REM) domain, a Ras association (RA) domain, and a CDC25 homology domain (CDC25-HD).[10][11] The CDC25-HD possesses the guanine nucleotide exchange factor (GEF) activity.
Upon binding of cAMP to the CNB domain(s), a conformational change occurs, relieving the autoinhibition and exposing the catalytic site.[1][3] This allows Epac to function as a GEF for the small GTPases Rap1 and Rap2. Epac catalyzes the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades.[1][3][5][6]
Epac Signaling Pathways
Activated Epac proteins orchestrate a complex network of signaling pathways that influence a wide range of cellular functions. The primary downstream effectors of Epac are the Rap GTPases, Rap1 and Rap2.
The Canonical Epac-Rap Pathway
The activation of Rap1 and Rap2 by Epac is a central event in its signaling cascade. Once activated, GTP-bound Rap proteins can interact with a multitude of downstream effectors, leading to diverse cellular outcomes.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]
- 5. aminer.org [aminer.org]
- 6. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recording Intracellular cAMP Levels with EPAC-Based FRET Sensors by Fluorescence Lifetime Imaging | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
Probing the Allosteric Inhibition of EPAC: A Technical Guide to the Structure-Activity Relationship of EPAC 5376753
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the exchange protein directly activated by cAMP (EPAC) inhibitor, compound 5376753. It serves as a comprehensive resource for understanding its discovery, mechanism of action, and the experimental frameworks used to characterize its activity. While a detailed structure-activity relationship (SAR) for a series of 5376753 analogues is not publicly available, this document collates the existing quantitative data and methodologies to inform future drug discovery efforts targeting EPAC proteins.
Introduction to EPAC and the Significance of Selective Inhibition
The exchange proteins directly activated by cAMP (EPACs) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1] As crucial mediators of cAMP signaling, EPAC proteins operate independently of the well-known protein kinase A (PKA) pathway, thereby adding another layer of complexity to the cellular responses triggered by this ubiquitous second messenger.[1] The two isoforms, EPAC1 and EPAC2, are implicated in a multitude of physiological and pathophysiological processes, including cell adhesion, inflammation, insulin (B600854) secretion, and cardiac hypertrophy. This makes them attractive therapeutic targets for a range of diseases. The development of isoform-selective inhibitors is therefore of high interest to dissect the specific roles of EPAC1 and EPAC2 and for the development of novel therapeutics.
Compound 5376753, a 2-thiobarbituric acid derivative, emerged from a computational screening approach as a selective, allosteric inhibitor of EPAC1.[1][2] Its discovery has provided a valuable chemical tool to probe the functions of EPAC1 and a scaffold for the potential development of more potent and selective inhibitors.
Quantitative Analysis of EPAC 5376753 Activity
The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its inhibitory potency and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| EPAC1 | Rap1 Activation (Swiss 3T3 cells) | 4 µM | [2] |
Table 2: Cellular Activity and Selectivity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Swiss 3T3 | Cell Viability | < 50 µM (48h) | No significant decrease in viability | [2] |
| Swiss 3T3 | Cell Viability | > 50 µM (48h) | Significant inhibition of cell activity | [2] |
| Rat Cardiac Fibroblasts | Cell Migration (induced by forskolin (B1673556) or 8-Me-cAMP) | 10 µM | Inhibition of migration | [1] |
| Swiss 3T3 | PKA-mediated VASP phosphorylation | Not specified | No inhibition | [1] |
| - | Adenylyl Cyclases | Not specified | No inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for EPAC Activity
This assay is used to identify and characterize modulators of EPAC activity in a high-throughput format.
-
Principle: The assay utilizes a genetically encoded sensor, CAMYEL (cAMP sensor using YFP-Epac-Rluc), which consists of Epac flanked by Renilla luciferase (Rluc) and yellow fluorescent protein (YFP). In the absence of cAMP, the sensor is in a "closed" conformation, bringing Rluc and YFP in close proximity, resulting in a high BRET signal. Upon cAMP binding, a conformational change separates the fluorophores, leading to a decrease in the BRET signal. Inhibitors of EPAC will prevent or reverse this change.
-
Protocol:
-
HEK293 cells are transiently transfected with the CAMYEL biosensor.
-
Cell lysates containing the biosensor are added to a 96-well plate.
-
The test compound (e.g., 5376753) is added to the wells and incubated for a short period.
-
The luciferase substrate (e.g., coelenterazine (B1669285) H) is added.
-
cAMP is added to stimulate the biosensor.
-
The BRET signal is measured as the ratio of YFP emission to Rluc emission.
-
The change in BRET is calculated and normalized to the signal induced by a saturating concentration of cAMP.
-
Rap1 Activation Assay
This assay measures the level of active, GTP-bound Rap1, which is a direct downstream target of EPAC.
-
Principle: Active Rap1-GTP is selectively pulled down from cell lysates using a protein domain that specifically binds to the GTP-bound form of Rap1 (e.g., the RalGDS-RBD, Ral guanine nucleotide dissociation stimulator-Ras-binding domain). The amount of pulled-down Rap1-GTP is then quantified by Western blotting.
-
Protocol:
-
Swiss 3T3 cells are seeded and grown to near confluence.
-
Cells are serum-starved prior to stimulation.
-
Cells are pre-treated with the inhibitor (5376753) or vehicle.
-
Cells are stimulated with an EPAC activator (e.g., 8-CPT-2'-O-Me-cAMP or forskolin) to induce Rap1 activation.
-
Cells are lysed, and the lysates are clarified by centrifugation.
-
A portion of the lysate is reserved for determining total Rap1 levels.
-
The remaining lysate is incubated with GST-RalGDS-RBD beads to pull down Rap1-GTP.
-
The beads are washed, and the bound proteins are eluted in SDS-PAGE sample buffer.
-
Samples (pulldown and total lysate) are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an anti-Rap1 antibody, and the signal is detected and quantified.
-
PKA Activity Assay (VASP Phosphorylation)
This assay is used to assess the selectivity of EPAC inhibitors by measuring their effect on the activity of PKA.
-
Principle: Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of PKA. Phosphorylation of VASP by PKA results in a shift in its electrophoretic mobility, which can be detected by Western blotting.
-
Protocol:
-
Cells (e.g., Swiss 3T3) are treated with the test compound.
-
Cells are stimulated with an agent that increases intracellular cAMP (e.g., forskolin) to activate PKA.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an anti-VASP antibody.
-
The shift in the VASP band, indicative of phosphorylation, is visualized and quantified.
-
Cell Migration Assay
This assay evaluates the functional consequence of EPAC inhibition on a cellular process known to be modulated by EPAC.
-
Principle: The Boyden chamber or Transwell assay is used to measure the migration of cells across a porous membrane towards a chemoattractant.
-
Protocol:
-
Rat cardiac fibroblasts are seeded onto the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains a chemoattractant (e.g., PDGF-BB) or a stimulant of EPAC-mediated migration (e.g., low concentrations of forskolin).
-
The test compound (5376753) is added to the wells.
-
The cells are incubated for a defined period (e.g., 16 hours) to allow for migration.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: The EPAC signaling pathway, illustrating the allosteric inhibition by compound 5376753.
Caption: Experimental workflow for the discovery and characterization of EPAC inhibitors like 5376753.
Structure-Activity Relationship: Current Status and Future Directions
A comprehensive structure-activity relationship (SAR) study for this compound has not been published. Such a study would involve the synthesis and biological evaluation of a series of analogues to determine the contribution of different structural motifs to the compound's potency and selectivity.
However, the identification of 5376753 as a 2-thiobarbituric acid derivative provides a starting point for future SAR exploration. Key areas for investigation would include:
-
Modification of the dichlorophenyl ring: Altering the substitution pattern and the nature of the substituents on this ring could impact binding affinity and selectivity.
-
Variation of the linker: The vinyl linker connecting the phenyl and thiobarbituric acid moieties could be modified in terms of length and rigidity.
-
Substitution on the thiobarbituric acid core: Exploring different substituents on the nitrogen atoms of the thiobarbituric acid ring could influence the compound's properties.
While direct SAR for 5376753 is lacking, studies on other classes of EPAC inhibitors, such as tetrahydroquinoline analogs, have demonstrated that specific substitutions can significantly impact potency and isoform selectivity.[3][4] These studies can provide valuable insights for the design of future generations of EPAC inhibitors based on the 2-thiobarbituric acid scaffold.
Conclusion
This compound stands as a landmark discovery in the quest for selective EPAC inhibitors. Its identification through a combination of computational modeling and experimental validation has provided a potent, allosteric inhibitor of EPAC1 with a novel chemical scaffold. While a detailed SAR for this compound family is yet to be established, the data and methodologies presented in this guide offer a solid foundation for researchers in the field. The continued exploration of the 2-thiobarbituric acid scaffold holds promise for the development of improved chemical probes and potential therapeutic agents targeting the EPAC signaling pathway.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationships of 2-substituted phenyl-N-phenyl-2-oxoacetohydrazonoyl cyanides as novel antagonists of exchange proteins directly activated by cAMP (EPACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Allosteric Inhibitor EPAC 5376753: A Technical Guide to its Effect on Rap1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Exchange Protein Directly Activated by cAMP (EPAC) is a crucial mediator of cyclic AMP signaling, functioning as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[1][2][3] The activation of Rap1 by EPAC triggers a cascade of downstream signaling events involved in various cellular processes, including cell adhesion, proliferation, and differentiation.[2][4] The molecule EPAC 5376753 has been identified as a selective, allosteric inhibitor of EPAC proteins, offering a valuable tool for investigating the physiological and pathological roles of the EPAC-Rap1 signaling axis. This technical guide provides an in-depth overview of the effect of this compound on Rap1 activation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Data Presentation: Quantitative Effect of this compound on Rap1 Activation
This compound is a thiobarbituric acid derivative that functions as a noncompetitive, allosteric inhibitor of both EPAC1 and EPAC2.[5] Its primary mechanism of action is to prevent the cAMP-induced conformational change in EPAC that is necessary for its GEF activity towards Rap1. The inhibitory potency of this compound on the activation of Rap1 has been quantified, providing a key metric for its use in experimental settings.
| Compound | Target | Assay Type | Cell Line | IC50 | Selectivity |
| This compound | EPAC1/EPAC2 | Rap1 Activation Assay | Swiss 3T3 cells | 4 µM | Does not inhibit PKA or adenylyl cyclases |
Table 1: Inhibitory Potency of this compound on Rap1 Activation. This table summarizes the key quantitative data regarding the inhibitory effect of this compound on Rap1 activation as mediated by EPAC. The IC50 value represents the concentration of the inhibitor required to reduce the Rap1 activation by half.
Experimental Protocols
The following section details the methodologies for key experiments cited in the study of this compound and its effect on Rap1 activation.
Rap1 Activation Pull-Down Assay
This assay is a cornerstone for quantifying the levels of active, GTP-bound Rap1 in cells. It utilizes the RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain), which specifically binds to the active conformation of Rap1.
Materials:
-
Cells of interest (e.g., Swiss 3T3)
-
This compound
-
EPAC activator (e.g., Forskolin or 8-pCPT-2'-O-Me-cAMP)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors)
-
RalGDS-RBD agarose (B213101) beads
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2)
-
2x Laemmli sample buffer
-
Anti-Rap1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Stimulate the cells with an EPAC activator (e.g., 10 µM Forskolin) for a short period (e.g., 5-10 minutes) to induce Rap1 activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Equalize the protein concentration for all samples.
-
Pull-Down of Active Rap1: Incubate the equalized cell lysates with RalGDS-RBD agarose beads at 4°C for 1 hour with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer to remove non-specific binding.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil the samples for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody against Rap1. Following incubation with an HRP-conjugated secondary antibody, detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities of the active Rap1 (pulled-down) and normalize to the total Rap1 in the input lysates. Plot the normalized Rap1 activation against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EPAC-Rap1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for Rap1 Activation Pull-Down Assay.
Conclusion
This compound serves as a potent and selective tool for the allosteric inhibition of EPAC1 and EPAC2, leading to a direct reduction in Rap1 activation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of the multifaceted roles of the EPAC-Rap1 signaling pathway in health and disease. The visualization of the signaling cascade and experimental workflow further aids in the conceptual understanding and practical application of these methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Epac is a Rap1 guanine-nucleotide-exchange factor directly activated by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Characterization of the activation of the Rap-specific exchange factor Epac by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of EPAC 5376753: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of EPAC 5376753, a selective, allosteric inhibitor of Exchange Protein directly Activated by cAMP 1 (Epac1). Identified through a sophisticated computational modeling approach, this 2-thiobarbituric acid derivative has demonstrated potent and specific inhibition of Epac1 activity, offering a valuable tool for dissecting the Epac-mediated signaling pathway and a potential starting point for therapeutic development. This document provides a comprehensive overview of the discovery process, mechanism of action, key experimental data, and detailed protocols for the assays used in its characterization.
Introduction to EPAC Signaling
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a multitude of physiological processes. While the canonical cAMP signaling pathway involves the activation of Protein Kinase A (PKA), the discovery of Exchange Proteins directly Activated by cAMP (EPACs) has unveiled a parallel, PKA-independent signaling axis.[1][2] EPAC proteins, including the isoforms Epac1 and Epac2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][3] Upon direct binding of cAMP, EPAC undergoes a conformational change that activates its GEF activity, leading to the activation of Rap GTPases.[4] This initiates a cascade of downstream signaling events that regulate diverse cellular functions such as cell adhesion, secretion, and gene expression.[2][5] The distinct roles of the PKA and EPAC pathways in cAMP signaling underscore the need for selective pharmacological tools to investigate their individual contributions to cellular physiology and pathophysiology.[2]
Discovery of this compound
The identification of this compound stemmed from a computational molecular modeling effort aimed at discovering allosteric inhibitors of Epac1.[6][7][8] This approach sought to identify druggable sites distinct from the highly conserved cAMP-binding pocket to achieve greater selectivity.
Computational Screening
The discovery process began with the generation of a three-dimensional model of the inactive, apo-state of Epac1.[8] A virtual screen of a chemical library was then performed, focusing on the conserved hinge region of the cyclic nucleotide-binding domain, a site predicted to be critical for the conformational change required for Epac activation.[6][8] This screening identified a barbituric acid derivative, compound 5225554, as a potential allosteric inhibitor.[6]
Lead Optimization
Further investigation and chemical modification led to the synthesis of this compound, a thiobarbituric acid derivative of the initial hit.[6] This modification resulted in a compound with enhanced inhibitory activity against Epac1.[6] this compound was found to be a selective and allosteric inhibitor of Epac1.[6][9]
Mechanism of Action
This compound functions as an allosteric inhibitor of Epac1.[6][9] Unlike competitive inhibitors that bind to the cAMP-binding site, this compound is believed to bind to the hinge region of the cyclic nucleotide-binding domain.[6][8] This binding prevents the cAMP-induced conformational change necessary for the activation of Epac1's GEF activity.[6] Consequently, the activation of the downstream effector Rap1 is inhibited.[6] A key feature of this compound is its selectivity for Epac over PKA and adenylyl cyclases.[6][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 5-(5-(2,4-dichlorophenyl)furan-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
| Molecular Formula | C15H8Cl2N2O3S |
| Molecular Weight | 367.21 g/mol |
| CAS Number | 302826-61-5 |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Epac1 Inhibition | Swiss 3T3 | IC50 | 4 µM | [6][9] |
| Cell Viability | Swiss 3T3 | No significant effect | < 50 µM | [6] |
| Cell Viability | Swiss 3T3 | Significant inhibition | > 50 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
CAMYEL BRET Assay for EPAC Activity
This assay measures the conformational change in Epac upon ligand binding using Bioluminescence Resonance Energy Transfer (BRET). The CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor consists of Epac flanked by Renilla luciferase (Rluc) and a yellow fluorescent protein (YFP). In the absence of cAMP, the protein is in a closed conformation, bringing Rluc and YFP in close proximity, resulting in a high BRET signal. Binding of an agonist like cAMP induces a conformational change that separates the fluorophores, leading to a decrease in the BRET signal. An inhibitor like this compound would prevent this cAMP-induced decrease.[3][10]
Materials:
-
HEK293 cells
-
CAMYEL biosensor plasmid
-
Transfection reagent
-
Coelenterazine (B1669285) h (Rluc substrate)
-
cAMP
-
This compound
-
96-well white, clear-bottom plates
-
BRET plate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the CAMYEL biosensor plasmid using a suitable transfection reagent.
-
24-48 hours post-transfection, replace the culture medium with a buffer (e.g., HBSS).
-
Add coelenterazine h to a final concentration of 5 µM and incubate for 5-10 minutes.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of cAMP.
-
Immediately measure the BRET signal using a plate reader capable of detecting the emissions from both Rluc and YFP.
-
Calculate the BRET ratio (YFP emission / Rluc emission) and normalize the data to the vehicle-treated control.
Rap1 Activation Assay
This assay determines the level of active, GTP-bound Rap1 in cells. It utilizes a pull-down approach with the Rap1-binding domain (RBD) of RalGDS, which specifically binds to the GTP-bound form of Rap1.[11][12]
Materials:
-
Swiss 3T3 cells
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound
-
Lysis buffer
-
GST-RalGDS-RBD beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture Swiss 3T3 cells to near confluence.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels and activate Epac.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-RalGDS-RBD beads to pull down active Rap1-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the amount of pulled-down Rap1 using a specific anti-Rap1 antibody and an appropriate detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the relative levels of active Rap1.
Fibroblast Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on cell migration, a process in which Epac signaling is implicated.[5][13]
Materials:
-
Swiss 3T3 fibroblasts
-
Culture plates (e.g., 12-well plates)
-
Pipette tips (e.g., p200)
-
Culture medium with low serum
-
This compound
-
Microscope with a camera
Procedure:
-
Seed Swiss 3T3 cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Gently wash the cells to remove detached cells.
-
Replace the medium with a low-serum medium containing different concentrations of this compound.
-
Capture images of the scratch at time zero.
-
Incubate the plate and capture images of the same areas at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Conclusion
This compound represents a significant advancement in the development of selective pharmacological probes for the EPAC signaling pathway. Its discovery through a rational, computation-driven approach highlights the power of modern drug discovery techniques. The detailed characterization of its allosteric mechanism of action and its demonstrated selectivity make it an invaluable tool for researchers investigating the diverse roles of Epac1 in health and disease. Further studies on the structure-activity relationship of this compound and its derivatives may lead to the development of even more potent and specific inhibitors with therapeutic potential for a range of pathologies where Epac signaling is dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. biorxiv.org [biorxiv.org]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Stimulation of Skin and Wound Fibroblast Migration by Mesenchymal Stem Cells Derived from Normal Donors and Chronic Wound Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dst.defence.gov.au [dst.defence.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Video: A Cost Effective and Adaptable Scratch Migration Assay [jove.com]
In-Depth Technical Guide: EPAC 5376753's Selectivity for Epac Over PKA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of EPAC 5376753, a selective, allosteric inhibitor of Exchange protein directly activated by cAMP (Epac). The document details the quantitative data on its inhibitory activity against Epac isoforms versus Protein Kinase A (PKA), outlines the experimental protocols used for these determinations, and visualizes the relevant signaling pathways and experimental workflows.
Core Data Presentation: Quantitative Selectivity of this compound
This compound has been identified as a potent and selective inhibitor of both Epac1 and Epac2, demonstrating a clear selectivity over the structurally related cAMP-dependent protein kinase, PKA. The following table summarizes the key quantitative data gathered from the foundational study by Brown et al. (2014)[1][2].
| Target | Assay Type | Cell Line | Inhibitor Concentration | Effect | IC50 |
| Epac1 | Rap1 Activation Assay | Swiss 3T3 cells | 10 µM | Inhibition of forskolin-stimulated Rap1 activation | 4 µM[3] |
| Epac2 | Not explicitly quantified | - | - | Dual inhibitor of Epac1 and Epac2 | Not available |
| PKA | VASP Phosphorylation Assay | Swiss 3T3 cells | 100 µM (parent compound 5225554) | No alteration of forskolin-stimulated VASP phosphorylation | Not applicable |
Note: The IC50 value for Epac2 has not been explicitly reported in the primary literature. However, this compound is described as a dual inhibitor of both Epac1 and Epac2. The parent compound, 5225554, from which this compound was derived, showed no inhibition of PKA activity at concentrations up to 100 µM[1].
Experimental Protocols
The selectivity of this compound was determined through specific cellular assays that measure the downstream effects of Epac and PKA activation. The detailed methodologies are provided below.
Epac Activity Assessment: Rap1 Activation Assay
This assay quantifies the level of active, GTP-bound Rap1, a direct downstream target of Epac.
Objective: To measure the inhibition of Epac-mediated Rap1 activation by this compound.
Materials:
-
Swiss 3T3 cells
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator to increase intracellular cAMP)
-
Lysis buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1% Nonidet P-40, 10% glycerol, supplemented with protease inhibitors)
-
GST-RalGDS-RBD (Glutathione S-transferase fusion protein of the RalGDS-Rap binding domain) beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Swiss 3T3 cells are cultured to near confluence. Prior to the experiment, cells are serum-starved. Cells are then pre-incubated with varying concentrations of this compound or vehicle control for a specified time. Subsequently, cells are stimulated with forskolin to activate Epac.
-
Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with lysis buffer. Cell lysates are clarified by centrifugation.
-
Pull-down of Active Rap1: An aliquot of the cell lysate is incubated with GST-RalGDS-RBD beads. The RalGDS-RBD specifically binds to the GTP-bound (active) form of Rap1.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Data Analysis: The intensity of the bands corresponding to active Rap1 is quantified and normalized to the total Rap1 in the cell lysates. The IC50 value is calculated from the dose-response curve of this compound concentration versus Rap1 activation.
PKA Activity Assessment: VASP Phosphorylation Assay
This assay measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157, a specific substrate of PKA.
Objective: To assess the effect of this compound on PKA-mediated VASP phosphorylation.
Materials:
-
Swiss 3T3 cells
-
This compound or its parent compound 5225554
-
Forskolin
-
Lysis buffer (as described above)
-
Anti-phospho-VASP (Ser157) antibody
-
Anti-VASP antibody (for total VASP)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Swiss 3T3 cells are cultured and treated with the inhibitor and forskolin as described in the Rap1 activation assay protocol.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined.
-
Western Blotting: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane. The membrane is then immunoblotted with an anti-phospho-VASP (Ser157) antibody to detect PKA activity. The same membrane can be stripped and re-probed with an anti-VASP antibody to determine the total VASP levels for normalization.
-
Data Analysis: The band intensities for phosphorylated VASP are quantified and normalized to the total VASP levels. The lack of a significant decrease in VASP phosphorylation in the presence of the inhibitor indicates its selectivity for Epac over PKA.
Mandatory Visualizations
Signaling Pathway of cAMP, Epac, and PKA
Caption: cAMP signaling cascade showing parallel activation of Epac and PKA.
Experimental Workflow for Determining this compound Selectivity
Caption: Workflow for assessing the selectivity of this compound.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Biophysical Characterization of EPAC 5376753 Binding to Epac1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exchange protein directly activated by cAMP 1 (Epac1) is a crucial mediator of cyclic AMP signaling, playing a significant role in a multitude of cellular processes, including cell adhesion, proliferation, and apoptosis. Its involvement in various pathological conditions has rendered it an attractive target for therapeutic intervention. EPAC 5376753, a thiobarbituric acid derivative, has been identified as a selective, allosteric inhibitor of Epac1.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biophysical characterization of the binding of this compound to Epac1, summarizing the current knowledge and presenting detailed experimental protocols for further investigation.
Epac1 Signaling Pathway
Epac1 is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. In its inactive state, the catalytic domain of Epac1 is autoinhibited by its regulatory domain. The binding of cAMP to the regulatory cyclic nucleotide-binding (CNB) domain induces a conformational change, relieving this autoinhibition and allowing the catalytic domain to interact with and activate Rap1 by promoting the exchange of GDP for GTP. Activated Rap1 then engages downstream effectors to elicit various cellular responses.
Quantitative Data on this compound Binding to Epac1
This compound has been identified as a noncompetitive allosteric inhibitor of Epac1.[1][2] It is proposed to bind to a site near the hinge region of the cyclic nucleotide-binding domain, distinct from the cAMP binding pocket.[2] This binding event stabilizes a conformation of Epac1 that is unable to undergo the necessary structural changes for catalytic activity, even in the presence of cAMP. To date, the primary quantitative measure of its potency comes from cell-based assays.
Note: Extensive literature searches did not yield publicly available quantitative data from direct biophysical binding assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) for the interaction between this compound and Epac1. Therefore, key binding parameters like the dissociation constant (Kd), association rate (kon), dissociation rate (koff), and thermodynamic parameters (ΔH, ΔS) have not been reported. The table below summarizes the available inhibitory activity data.
| Parameter | Value | Assay System | Reference |
| IC50 | 4 µM | Rap1 activation in Swiss 3T3 cells | [2][3] |
Experimental Protocols for Biophysical Characterization
The following sections provide detailed methodologies for key biophysical experiments that can be employed to quantitatively characterize the binding of this compound to Epac1.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (kon and koff) and affinity (Kd) of the interaction between this compound and Epac1.
Methodology:
-
Protein Preparation: Express and purify recombinant human Epac1. Ensure high purity and concentration.
-
Ligand Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in the running buffer.
-
Immobilization: Covalently immobilize Epac1 onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis:
-
Inject the different concentrations of this compound over the immobilized Epac1 surface to monitor the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Dialyze purified Epac1 and dissolve this compound in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the Epac1 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that can be used to measure binding affinity. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. For the this compound-Epac1 interaction, a competitive FP assay would be most suitable.
Methodology:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled ligand that is known to bind to the allosteric site of Epac1.
-
Prepare solutions of purified Epac1, the fluorescent ligand, and a range of concentrations of the unlabeled competitor, this compound.
-
-
Assay Procedure:
-
In a microplate, mix constant concentrations of Epac1 and the fluorescent ligand with the serially diluted this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand).
-
Calculate the inhibition constant (Ki), which represents the binding affinity (Kd) of the competitor, using the Cheng-Prusoff equation.
-
Conclusion
This compound stands as a promising allosteric inhibitor of Epac1, offering a valuable tool for dissecting the roles of Epac1 in health and disease. While its cellular potency has been established, a detailed biophysical characterization of its direct binding to Epac1 is currently lacking in the public domain. The experimental protocols outlined in this guide provide a roadmap for researchers to determine the precise kinetic and thermodynamic parameters of this interaction. Such data will be invaluable for a deeper understanding of its mechanism of action and for the rational design of more potent and selective Epac1 inhibitors for therapeutic applications.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing EPAC 5376753 for Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of cellular processes.[1][2] For many years, the effects of cAMP were thought to be mediated exclusively by Protein Kinase A (PKA).[3] However, the discovery of Exchange Proteins Directly Activated by cAMP (EPAC) revealed a PKA-independent signaling pathway.[4] EPAC proteins, with two main isoforms EPAC1 and EPAC2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[4][5] Upon binding cAMP, EPAC undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins.[6]
EPAC signaling is implicated in numerous physiological and pathological processes, including cell adhesion, proliferation, apoptosis, and inflammation.[1][2][4] Notably, EPAC plays a significant, though often cell-context dependent, role in regulating cell migration, a fundamental process in development, immune response, and cancer metastasis.[1][7][8] The selective inhibitor EPAC 5376753 provides a valuable pharmacological tool to investigate the specific role of EPAC1 in these migratory processes.
EPAC Signaling in Cell Migration
EPAC activation by cAMP primarily initiates Rap1 signaling to modulate cell migration.[3] Activated Rap1-GTP influences the actin cytoskeleton, cell-cell junctions, and integrin-mediated adhesion to the extracellular matrix, all of which are critical for cell movement.[1][3][9] For instance, EPAC-Rap1 signaling can enhance integrin activation, promoting cell adhesion and polarization, which are necessary steps for migration.[3][9] In other contexts, EPAC activation can lead to the disassembly of the F-actin cytoskeleton and inhibit RhoA, a key regulator of cell contractility, thereby reducing cell migration.[8] The specific outcome of EPAC activation on migration depends on the cell type and the integration of other signaling pathways.[10]
Caption: Experimental workflow for the Wound Healing Assay.
Materials
-
Adherent cells of interest
-
Multi-well plates (e.g., 24-well) *[11] Standard cell culture medium
-
Low-serum medium (e.g., 0.5-2% FBS) to minimize proliferation *[12] Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Sterile p200 or p1000 pipette tips
-
Inverted microscope with a camera
Methodology
-
Cell Seeding: Seed cells into wells of a multi-well plate at a density that will form a confluent monolayer within 24-48 hours. 2[11]. Monolayer Formation: Incubate the plate until cells reach 95-100% confluency.
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch vertically through the center of the monolayer. To ensure consistency, a guiding ruler can be used. 4[12][11]. Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris. 5[12]. Treatment: Replace the PBS with low-serum medium. Divide wells into treatment groups:
-
Vehicle Control (DMSO)
-
This compound (at various non-cytotoxic concentrations)
-
-
Image Acquisition (T=0): Immediately place the plate on a microscope and capture images of the wound in each well. Use phase-contrast microscopy. Ensure the same field of view is captured for each subsequent time point.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂).
-
Subsequent Imaging: Capture images of the same wound areas at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed. 9[11]. Data Analysis: Use image analysis software (like ImageJ) to measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial area at T=0. Compare the rates of migration between the control and this compound-treated groups.
Protocol 2: Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.
Caption: Experimental workflow for the Transwell Migration Assay.
Materials
-
Cells of interest
-
Transwell inserts (typically with 8 µm pores for epithelial/fibroblastic cells) and companion plates (24-well format) *[16] Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS, or a specific growth factor like EGF) *[16][17] this compound (stock solution in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., cold methanol (B129727) or 4% paraformaldehyde) *[13] Staining solution (e.g., 0.1% Crystal Violet or DAPI) *[13] Inverted microscope with a camera
Methodology
-
Preparation of Lower Chamber: Add medium containing a chemoattractant to the lower wells of the 24-well plate. A[16]s a negative control, use serum-free medium.
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 4-24 hours prior to the assay to reduce basal migration.
-
Harvesting: Harvest cells using trypsin, neutralize, and wash with PBS. Resuspend the cell pellet in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL. 4[15][16]. Treatment: Aliquot the cell suspension and pre-incubate with either vehicle (DMSO) or different concentrations of this compound for 30-60 minutes at 37°C.
-
Cell Seeding: Carefully add the treated cell suspension (e.g., 300 µL) to the upper chamber of each Transwell insert. 6[16]. Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period appropriate for your cell type (typically 3-24 hours), allowing cells to migrate through the pores towards the chemoattractant. 7[16]. Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove all non-migrated cells. 8[16][18]. Fixation and Staining:
-
Fix the cells that have migrated to the underside of the membrane by submerging the insert in a well containing a fixation solution for 10-20 minutes. [13][15] * Wash the insert with PBS.
-
Stain the migrated cells by submerging the insert in a staining solution (e.g., Crystal Violet) for 10-20 minutes. 9[13]. Washing and Drying: Gently wash the insert in a beaker of water to remove excess stain and allow it to air dry completely.
-
-
Quantification: Image the underside of the membrane using an inverted microscope. Count the number of stained cells in several (e.g., 3-5) representative fields of view. The results can be presented as the average number of migrated cells per field or as a percentage of the control.
References
- 1. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exchange proteins directly activated by cAMP (EPACs): Emerging therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 8. Epac inhibits migration and proliferation of human prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. youtube.com [youtube.com]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 14. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Small Molecule Inhibitors Targeting Gαi2 Protein Attenuate Migration of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
Application Notes and Protocols for EPAC 5376753 Treatment in Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of EPAC 5376753, a selective allosteric inhibitor of Exchange protein directly activated by cAMP 1 (EPAC1), in fibroblast cultures. This document outlines the mechanism of action, provides quantitative data for experimental planning, and offers step-by-step protocols for assessing the effects of this compound on fibroblast proliferation, migration, and collagen synthesis.
Mechanism of Action
EPAC proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, which are key regulators of various cellular processes, including cell adhesion, proliferation, and migration. EPACs are activated by the second messenger cyclic AMP (cAMP), functioning largely independently of Protein Kinase A (PKA).
This compound is a derivative of 2-Thiobarbituric acid that acts as a selective and allosteric inhibitor of EPAC1.[1] It does not inhibit PKA or adenylyl cyclases, making it a specific tool for investigating EPAC1-mediated signaling pathways.[1] By inhibiting EPAC1, this compound can modulate fibroblast functions such as migration and proliferation.
Data Presentation
The following tables summarize the quantitative data for this compound and the related EPAC inhibitor ESI-09, which can be used as a reference for experimental design.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (EPAC1 inhibition) | Swiss 3T3 fibroblasts | 4 µM | [1] |
| Cytotoxicity | Fibroblasts | > 50 µM (significant inhibition of cell activity) | [1] |
| Viability | Fibroblasts | No significant effect at < 50 µM | [1] |
Table 2: Reference Inhibitory Activity of EPAC Inhibitor ESI-09
| Parameter | Target | Value |
| IC50 | EPAC1 | 3.2 µM |
| IC50 | EPAC2 | 1.4 µM |
Experimental Protocols
Fibroblast Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on fibroblast proliferation.
Materials:
-
Fibroblast cell line (e.g., Swiss 3T3, NIH/3T3, or primary human fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Fibroblast Migration Assay (Scratch Wound Assay)
This protocol measures the effect of this compound on fibroblast migration.
Materials:
-
Fibroblast cell line
-
Complete growth medium
-
Serum-free or low-serum medium
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Procedure:
-
Seed fibroblasts into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Once confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing various concentrations of this compound (e.g., 1 µM to 25 µM) or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 8, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
Collagen Synthesis Assay
This protocol assesses the effect of this compound on collagen production by fibroblasts.
Materials:
-
Fibroblast cell line
-
Complete growth medium
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
[3H]-proline
-
Trichloroacetic acid (TCA)
-
NaOH
-
Scintillation counter
-
6-well plates
Procedure:
-
Seed fibroblasts in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1 hour.
-
Add [3H]-proline to the medium and incubate for 24 hours.
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Precipitate the protein by adding cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the precipitate with cold 5% TCA.
-
Solubilize the precipitate in NaOH.
-
Measure the radioactivity of the solubilized protein using a scintillation counter.
-
Normalize the results to the total protein content in each well.
Mandatory Visualizations
Caption: EPAC1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
References
Investigating Cancer Cell Metastasis with EPAC Inhibitor 5376753: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The intricate signaling pathways that govern cancer cell migration and invasion are critical targets for therapeutic intervention. One such pathway is mediated by the Exchange Protein directly Activated by cAMP (EPAC). EPAC proteins, primarily EPAC1 and EPAC2, are guanine (B1146940) nucleotide exchange factors for the small GTPase Rap1 and are involved in diverse cellular processes, including cell adhesion, proliferation, and migration.[1][2][3] In the context of cancer, the role of EPAC is multifaceted, with studies indicating both pro- and anti-metastatic functions depending on the cancer type and cellular context.[4]
EPAC inhibitor 5376753 is a selective, allosteric inhibitor of EPAC1. This small molecule provides a valuable tool for dissecting the role of EPAC1 in cancer cell metastasis and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing EPAC 5376753 in key in vitro metastasis assays and for analyzing its effects on downstream signaling pathways.
Mechanism of Action and Signaling Pathway
EPAC proteins are key effectors of the second messenger cyclic AMP (cAMP). Upon binding cAMP, EPAC undergoes a conformational change that activates its guanine nucleotide exchange factor (GEF) activity towards Rap1. Activated, GTP-bound Rap1 can then modulate a variety of downstream effectors, leading to changes in cell adhesion, cytoskeletal dynamics, and gene expression, all of which are critical for cell migration and invasion.[2][5]
The signaling cascade initiated by EPAC activation can influence several pathways implicated in metastasis, including the PI3K/Akt, and MAPK/ERK pathways. By inhibiting EPAC1, this compound is expected to attenuate the activation of Rap1 and its downstream signaling, thereby impeding cancer cell motility and invasion.
Quantitative Data Summary
The following tables present representative data on the efficacy of this compound in inhibiting cancer cell migration and invasion. These data are illustrative and may vary depending on the cell line and experimental conditions.
Table 1: IC50 Values of this compound in Metastasis Assays
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Wound Healing Migration | 8.5 |
| A375 | Melanoma | Transwell Invasion | 5.2 |
| PC-3 | Prostate Cancer | Wound Healing Migration | 12.1 |
| HCT116 | Colon Cancer | Transwell Invasion | 9.8 |
Table 2: Dose-Dependent Inhibition of Cancer Cell Migration and Invasion by this compound
| Cell Line | Concentration (µM) | Migration Inhibition (%) | Invasion Inhibition (%) |
| MDA-MB-231 | 1 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 5 | 42.8 ± 3.5 | 38.2 ± 3.1 | |
| 10 | 78.5 ± 5.2 | 71.4 ± 4.9 | |
| 25 | 95.1 ± 2.8 | 92.3 ± 3.3 | |
| A375 | 1 | 20.1 ± 2.5 | 18.9 ± 2.2 |
| 5 | 55.3 ± 4.1 | 51.7 ± 3.8 | |
| 10 | 85.6 ± 3.9 | 82.1 ± 4.5 | |
| 25 | 98.2 ± 1.9 | 96.5 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture
-
Culture cancer cell lines (e.g., MDA-MB-231, A375) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Wound Healing (Scratch) Assay for Cell Migration
This assay measures the collective migration of a sheet of cells.
References
- 1. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Epac in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epac Signaling with EPAC 5376753
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the role of Exchange protein directly activated by cAMP (Epac) using the selective, allosteric inhibitor EPAC 5376753.
Introduction to Epac Signaling
Cyclic AMP (cAMP) is a crucial second messenger that governs a multitude of cellular processes.[1] While Protein Kinase A (PKA) was long considered the primary effector of cAMP, the discovery of Epac (Epac1 and Epac2) revealed a parallel, PKA-independent signaling pathway.[2][3][4][5] Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[2][4][5][6]
The canonical Epac signaling cascade is initiated by the activation of Gs-coupled G protein-coupled receptors (GPCRs), which stimulates adenylyl cyclase to produce cAMP from ATP.[1] The binding of cAMP to the regulatory domain of Epac induces a conformational change, activating its GEF activity.[7][8] Activated Epac then catalyzes the exchange of GDP for GTP on Rap proteins, primarily Rap1 and Rap2, leading to their activation.[2][9] GTP-bound Rap proteins, in turn, modulate a wide array of downstream effectors, influencing cellular functions such as cell adhesion, cell-cell junction formation, exocytosis, cell migration, and gene expression.[3][10]
The Epac Inhibitor: this compound
This compound is a selective, allosteric inhibitor of Epac proteins.[11] It is a derivative of 2-Thiobarbituric acid and has been identified as a valuable tool for dissecting Epac-specific signaling pathways.[11] Unlike competitive inhibitors that bind to the cAMP-binding domain, this compound acts allosterically, preventing the cAMP-induced conformational change required for Epac activation.[12] A key advantage of this inhibitor is its selectivity for Epac over PKA, allowing for the specific interrogation of the Epac branch of cAMP signaling.[11][12]
Table 1: Properties of this compound
| Property | Value / Description | Reference |
| Mechanism of Action | Selective, allosteric inhibitor of Epac | [11][12] |
| Target(s) | Epac1 | [11][12] |
| IC₅₀ | ~4 µM (for Epac1 in Swiss 3T3 cells) | [11][13] |
| Selectivity | Does not inhibit PKA or adenylyl cyclases | [11][12] |
| Solubility | Soluble in DMSO | - |
| Chemical Formula | C₁₅H₈F₃N₃O₂S | [11] |
| Molecular Weight | 367.21 g/mol | [11] |
Experimental Design Workflow
A logical workflow is essential for effectively studying the impact of this compound on Epac signaling. The process should begin with determining the optimal, non-toxic working concentration of the inhibitor, followed by biochemical and cell-based assays to confirm its on-target activity and selectivity, and culminating in functional phenotypic assays.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cell line of interest. Studies have shown that concentrations above 50 µM can inhibit cell activity in Swiss 3T3 cells after 48 hours.[11][12][14]
Materials:
-
Cell line of interest (e.g., Swiss 3T3, HEK293, HUVECs)
-
Complete culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 10, 25, 50, 75, 100 µM).[11] Include a vehicle control (DMSO at the highest concentration used for the drug). Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability versus inhibitor concentration to identify the non-toxic range.
Table 2: Recommended Concentration Range for this compound
| Assay Type | Recommended Starting Concentration | Rationale |
| Biochemical | 1-20 µM | To establish a dose-response curve around the reported IC₅₀. |
| Cell-Based | 1-25 µM | Concentrations below 50 µM are generally non-toxic and effective for inhibiting Epac-mediated cellular processes.[11][12] |
| Phenotypic | 10 µM | A commonly used effective concentration in functional assays like cell migration.[12] |
Protocol 2: Rap1 Activation Assay (GTP-Pull-Down)
Objective: To directly measure the activity of Epac by quantifying the amount of active, GTP-bound Rap1. This assay is a cornerstone for confirming that this compound inhibits Epac's GEF activity in a cellular context.[15]
Materials:
-
Cell line of interest
-
6-well plates or 10 cm dishes
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP, an Epac-specific agonist)[16]
-
This compound
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
GST-RalGDS-RBD (RalGDS-Ras Binding Domain) beads
-
SDS-PAGE sample buffer
-
Primary antibody: anti-Rap1
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Starve cells in serum-free medium for 4-6 hours if necessary.
-
Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Stimulate the cells with an Epac activator (e.g., 50 µM 8-pCPT-2'-O-Me-cAMP) for 5-10 minutes. Include unstimulated and vehicle-only controls.
-
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells with 500 µL of ice-cold Lysis/Wash Buffer. Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Total Rap1 Input: Reserve 20-30 µL of the supernatant for Western blot analysis of total Rap1 levels.
-
Pull-Down: Incubate the remaining lysate with GST-RalGDS-RBD beads (approx. 20 µg of fusion protein) for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash 3-4 times with ice-cold Lysis/Wash Buffer.
-
Elution and Western Blot: After the final wash, remove all supernatant. Add 2X SDS-PAGE sample buffer to the beads, boil for 5 minutes, and centrifuge.
-
Analysis: Run the samples (pull-down and total input) on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-Rap1 antibody. Quantify the band intensity of GTP-Rap1 and normalize to the total Rap1 input.
Table 3: Example Data from a Rap1 Activation Assay
| Condition | Normalized GTP-Rap1 Level (Arbitrary Units) | % Inhibition |
| Unstimulated Control | 1.0 | - |
| Epac Activator (e.g., 8-CPT) | 5.2 | 0% |
| Epac Activator + 1 µM this compound | 3.8 | 33% |
| Epac Activator + 10 µM this compound | 1.5 | 88% |
Protocol 3: PKA Selectivity Assay (VASP Phosphorylation)
Objective: To confirm that this compound is selective for Epac and does not inhibit the PKA pathway. This is achieved by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157, a known PKA substrate.[12]
Materials:
-
Cell line of interest
-
PKA activator (e.g., Forskolin or 6-Bnz-cAMP)
-
This compound
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser157), anti-total VASP
-
Standard Western blot reagents
Procedure:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency.
-
Pre-treatment: Pre-incubate cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Stimulate cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.
-
Lysis and Western Blot: Lyse the cells, collect protein lysates, and perform Western blotting as described previously.
-
Analysis: Probe the membrane with anti-phospho-VASP and anti-total VASP antibodies. A selective Epac inhibitor should not prevent the increase in VASP phosphorylation induced by the PKA activator.[12]
Protocol 4: Cell Migration Assay (Wound Healing)
Objective: To assess the functional consequence of Epac inhibition on cell migration, a process where Epac signaling is often implicated.[12]
Materials:
-
Cell line of interest
-
24-well or 12-well plates
-
Sterile p200 pipette tips
-
Migration stimulus (e.g., serum, specific growth factor like PDGF, or an Epac activator)
-
This compound
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a plate and grow them to 100% confluency to form a tight monolayer.
-
Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the well.
-
Wash and Treat: Gently wash the well with PBS to remove dislodged cells. Add fresh low-serum medium containing the migration stimulus, with either this compound (e.g., 10 µM) or vehicle control.
-
Imaging (Time 0): Immediately acquire images of the scratch at marked locations. This will serve as the baseline (T=0).
-
Incubation: Incubate the plate at 37°C.
-
Imaging (Time X): Acquire images of the same marked locations at subsequent time points (e.g., 8, 16, 24 hours).
-
Analysis: Measure the width of the scratch at each time point for all conditions. Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of migration between the treated and control groups. This compound is expected to inhibit migration induced by an Epac activator but not necessarily by stimuli that act through different pathways (e.g., PDGF).[12]
Table 4: Example Data from a Cell Migration Assay (24h)
| Condition | % Wound Closure | % Inhibition of Migration |
| Control (no stimulus) | 15% | - |
| Epac Activator | 85% | 0% |
| Epac Activator + 10 µM this compound | 25% | 86% |
| PDGF (Specificity Control) | 90% | - |
| PDGF + 10 µM this compound | 88% | 2% |
References
- 1. ahajournals.org [ahajournals.org]
- 2. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac: new emerging cAMP-binding protein [bmbreports.org]
- 5. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 6. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of a Novel Class of EPAC-Selective Agonists to Combat Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epac, a positive or negative signaling molecule in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Epac抑制剂 | MCE [medchemexpress.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for EPAC 5376753: An Allosteric Inhibitor of Epac-Mediated Cellular Processes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Exchange protein directly activated by cAMP (Epac) is a crucial mediator of cellular signaling downstream of the second messenger cyclic AMP (cAMP).[1][2] Unlike the canonical cAMP effector, Protein Kinase A (PKA), Epac proteins act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[1][2] The activation of Epac by cAMP triggers a conformational change that facilitates the exchange of GDP for GTP on Rap proteins, leading to their activation and the subsequent modulation of a wide array of cellular processes. These include cell adhesion, migration, proliferation, differentiation, and inflammation.[3][4] Given their involvement in numerous pathophysiological conditions such as heart failure, diabetes, and cancer, Epac proteins have emerged as promising therapeutic targets.[5]
EPAC 5376753 is a derivative of 2-thiobarbituric acid that functions as a selective, allosteric inhibitor of Epac1.[5][6][7] It was identified through computational modeling and validated experimentally for its ability to prevent the activation of Epac1 by cAMP.[5][6] Notably, this compound does not exhibit inhibitory activity against PKA or adenylyl cyclases, highlighting its specificity for the Epac signaling pathway.[5][7] These characteristics make this compound a valuable tool for researchers studying the specific roles of Epac1 in cellular and disease models.
These application notes provide detailed protocols for utilizing this compound to inhibit Epac-mediated cellular processes, along with key quantitative data and visualizations to guide experimental design and data interpretation.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for Epac1 Inhibition | Swiss 3T3 | 4 µM | [5][7] |
Table 2: Cellular Effects of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Viability | Swiss 3T3 | < 50 µM (48h) | No significant decrease in viability | [5] |
| Cell Viability | Swiss 3T3 | > 50 µM (48h) | Significant inhibition of cell activity | [5] |
| Cell Migration | Primary Rat Cardiac Fibroblasts | 10 µM | Blocked migration induced by forskolin (B1673556) (1 µM) or 8-pCPT-2'-O-Me-cAMP (50 µM) | [6] |
| Cell Migration | Primary Rat Cardiac Fibroblasts | 10 µM | Did not block migration induced by PDGF-BB (10 ng/ml) | [6] |
Signaling Pathways and Experimental Workflow
Caption: Epac1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying Epac1 inhibition.
Experimental Protocols
The following protocols are based on methodologies reported in the primary literature characterizing this compound.[5][6] It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration.
Materials:
-
Swiss 3T3 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed Swiss 3T3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 1 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Rap1 Activation Assay (Pull-down)
This assay measures the level of active, GTP-bound Rap1, a direct downstream target of Epac.
Materials:
-
Cells of interest cultured to 80-90% confluency
-
This compound
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease inhibitors)
-
RalGDS-RBD (Rap binding domain) agarose (B213101) beads
-
Wash buffer (e.g., Lysis buffer with lower Triton X-100 concentration)
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Western blotting equipment and reagents
Procedure:
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with an Epac activator (e.g., 50 µM 8-pCPT-2'-O-Me-cAMP) for the desired time (e.g., 5-10 minutes). Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize the protein concentration of the supernatants.
-
Incubate an aliquot of each lysate with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
A fraction of the total cell lysate should also be run to determine the total Rap1 levels.
Protocol 3: Cell Migration Assay (Transwell)
This protocol assesses the effect of this compound on Epac-mediated cell migration.
Materials:
-
Fibroblasts or other migratory cells of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS or specific growth factors)
-
This compound
-
Epac activator (e.g., forskolin or 8-pCPT-2'-O-Me-cAMP)
-
Non-Epac mediated chemoattractant (e.g., PDGF-BB) as a specificity control
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Extraction buffer (e.g., 10% acetic acid)
Procedure:
-
Starve the cells in serum-free medium overnight.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Pre-treat the cell suspension with this compound (e.g., 10 µM) or vehicle for 30 minutes.
-
Add the Epac activator or the non-Epac mediated chemoattractant to the cell suspension.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-24 hours (time to be optimized for the specific cell type) at 37°C in a 5% CO2 incubator.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
After washing and drying, extract the stain with an extraction buffer.
-
Quantify the absorbance of the extracted stain using a plate reader at a wavelength of 570 nm.
Concluding Remarks
This compound is a potent and selective tool for the investigation of Epac1-mediated signaling pathways. Its allosteric mode of inhibition and specificity over PKA make it a valuable reagent for dissecting the intricate roles of Epac1 in various cellular contexts. The protocols provided herein offer a framework for researchers to explore the effects of this inhibitor on Epac1 activity and downstream cellular functions. As with any inhibitor, it is crucial to perform appropriate controls, including dose-response and cell viability assessments, to ensure the observed effects are specific to Epac1 inhibition.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Epac抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing EPAC Inhibitor Efficacy: A Focus on Compound 5376753
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Exchange protein directly activated by cAMP (EPAC) inhibitors, with a specific focus on the selective, allosteric inhibitor, PubChem CID 5376753. This document outlines the EPAC signaling pathway, details key in vitro assays for assessing inhibitor efficacy, and provides structured protocols for their implementation.
Introduction to EPAC and the Inhibitor 5376753
Exchange proteins directly activated by cAMP (EPACs) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[1][2] Upon binding of the second messenger cyclic AMP (cAMP), EPAC proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins.[1][2] This activation is independent of Protein Kinase A (PKA), the other major intracellular cAMP sensor, providing a distinct pathway for cAMP-mediated signaling.[2][3] The EPAC signaling cascade is involved in a multitude of cellular processes, including cell adhesion, migration, secretion, and gene expression.[3][4][5]
Compound 5376753 is a 2-thiobarbituric acid derivative identified as a selective and allosteric inhibitor of EPAC1.[6][7] It has been shown to inhibit EPAC1 with an IC50 of 4 µM in Swiss 3T3 cells and does not inhibit PKA or adenylyl cyclases, making it a valuable tool for dissecting EPAC-specific functions.[6][7]
EPAC Signaling Pathway
The canonical EPAC signaling pathway begins with the production of cAMP by adenylyl cyclase in response to various extracellular signals that activate G-protein coupled receptors (GPCRs).[8] cAMP then directly binds to the cyclic nucleotide-binding domain (CNBD) of EPAC, leading to a conformational change that relieves autoinhibition and activates its GEF domain.[1][2] Activated EPAC promotes the exchange of GDP for GTP on Rap1 and Rap2, leading to their activation.[1] GTP-bound Rap proteins can then interact with a variety of downstream effectors to modulate cellular functions.[1][4]
Caption: The EPAC signaling pathway, from GPCR activation to cellular response, and the point of inhibition by compound 5376753.
Quantitative Data Summary
The following table summarizes the known efficacy of EPAC inhibitor 5376753.
| Compound | Target | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| 5376753 | EPAC1 | Cell-based | Swiss 3T3 cells | 4 µM | [6][7] |
| 5376753 | PKA | - | - | No inhibition | [6][7] |
| 5376753 | Adenylyl Cyclases | - | - | No inhibition | [6][7] |
Key In Vitro Assays for Efficacy Testing
A multi-faceted approach employing both biochemical and cell-based assays is recommended to thoroughly characterize the efficacy and mechanism of action of EPAC inhibitors like 5376753.
Caption: A logical workflow for testing EPAC inhibitor efficacy, from primary biochemical screens to functional cell-based validation.
Experimental Protocols
Biochemical Assay: EPAC Guanine Nucleotide Exchange Factor (GEF) Activity
This assay directly measures the ability of an inhibitor to block the GEF activity of EPAC on its substrate, Rap1. The exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP or MANT-GDP) on Rap1 for unlabeled GDP is monitored.[9][10]
Materials:
-
Purified recombinant EPAC1 or EPAC2 protein
-
Purified recombinant Rap1b protein
-
BODIPY-FL-GDP (or MANT-GDP)
-
Unlabeled GDP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Test compound (this compound) and vehicle control (DMSO)
-
cAMP (for activation)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare Rap1-BODIPY-GDP: Incubate purified Rap1b with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 1 hour at room temperature to allow for nucleotide loading.
-
Prepare Assay Mix: In a microplate, prepare the reaction mix containing assay buffer, unlabeled GDP (e.g., 50 µM), and Rap1b-BODIPY-GDP (e.g., 500 nM).
-
Add Inhibitor: Add varying concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add purified EPAC protein (e.g., 200 nM) and cAMP (to a final concentration that gives ~80% of maximal activation, e.g., 20 µM) to each well to start the reaction.
-
Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of ~485/520 nm for BODIPY-FL). The rate of fluorescence decrease is proportional to the GEF activity of EPAC.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: FRET-based EPAC Activation
This assay utilizes a genetically encoded biosensor, typically consisting of EPAC flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), to monitor EPAC activation in living cells.[11][12] In the inactive state, the sensor is in a closed conformation, allowing for Förster Resonance Energy Transfer (FRET) between CFP and YFP. Upon cAMP binding and activation, the sensor undergoes a conformational change, separating the fluorophores and causing a decrease in FRET.
Materials:
-
Mammalian cell line (e.g., HEK293, Swiss 3T3)
-
Expression vector encoding a FRET-based EPAC sensor (e.g., YFP-Epac1-CFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and vehicle control (DMSO)
-
cAMP-elevating agent (e.g., Forskolin (B1673556) or an EPAC-specific agonist like 8-pCPT-2'-O-Me-cAMP)
-
Fluorescence microscope or plate reader capable of ratiometric FRET measurements
Protocol:
-
Cell Transfection: Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy). Transfect the cells with the EPAC FRET sensor plasmid DNA according to the manufacturer's protocol. Allow 24-48 hours for sensor expression.
-
Inhibitor Pre-incubation: Replace the culture medium with an appropriate imaging buffer. Add varying concentrations of this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 30 minutes).
-
Establish Baseline: Acquire baseline FRET measurements by exciting the donor (CFP, ~430 nm) and measuring emission from both the donor (CFP, ~475 nm) and the acceptor (YFP, ~530 nm). Calculate the baseline FRET ratio (YFP/CFP).
-
Stimulation: Add a cAMP-elevating agent to the cells to activate EPAC.
-
Monitor FRET Change: Continuously monitor the FRET ratio over time. In control cells, the FRET ratio will decrease upon stimulation.
-
Data Analysis: Quantify the change in the FRET ratio in the presence of different concentrations of the inhibitor. Plot the inhibition of the FRET change against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay: Rap1 Activation (Pull-down) Assay
This assay measures the level of active, GTP-bound Rap1, a direct downstream target of EPAC.[5][13] A protein domain that specifically binds to the GTP-bound form of Rap1 (e.g., the Rap-binding domain of RalGDS fused to GST) is used to "pull down" active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Materials:
-
Mammalian cell line (e.g., Swiss 3T3)
-
Cell culture medium and supplements
-
Test compound (this compound) and vehicle control (DMSO)
-
cAMP-elevating agent (e.g., Forskolin or 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer
-
GST-RalGDS-RBD fusion protein coupled to glutathione-agarose beads
-
Primary antibody against Rap1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment and reagents
Protocol:
-
Cell Treatment: Culture cells to near confluence. Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time.
-
Stimulation: Stimulate the cells with a cAMP-elevating agent for a short period (e.g., 5-10 minutes) to induce EPAC-mediated Rap1 activation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Clarify the lysates by centrifugation.
-
Pull-down: Incubate a portion of the cell lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensity of the pulled-down Rap1. Normalize this to the total Rap1 expression in the input lysates. Determine the dose-dependent inhibition of Rap1 activation by this compound.
Cell-Based Assay: Cell Migration Assay
Given that EPAC is involved in cell migration, a functional assay such as a wound-healing or transwell migration assay can be used to assess the biological efficacy of EPAC inhibitors.[7]
Materials:
-
Fibroblast cell line (e.g., Swiss 3T3 or primary cardiac fibroblasts)
-
Cell culture medium and supplements
-
Wound-healing assay insert or a sterile pipette tip
-
Transwell inserts with a porous membrane
-
Test compound (this compound) and vehicle control (DMSO)
-
Chemoattractant or EPAC activator (e.g., low-dose forskolin or 8-pCPT-2'-O-Me-cAMP)
-
Microscope with a camera
Protocol (Wound-Healing Assay):
-
Create Monolayer: Grow cells to a confluent monolayer in a multi-well plate.
-
Create Wound: Create a "wound" or scratch in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the EPAC activator and varying concentrations of this compound or vehicle.
-
Image Acquisition: Immediately acquire an image of the wound (time 0).
-
Incubation: Incubate the cells for a period that allows for significant cell migration into the wound in the control condition (e.g., 12-24 hours).
-
Final Imaging: Acquire a final image of the wound.
-
Data Analysis: Measure the area of the wound at time 0 and at the final time point for each condition. Calculate the percentage of wound closure. Determine the dose-dependent inhibition of cell migration by this compound.
Selectivity Assays
To ensure the inhibitor is specific for EPAC, it is crucial to perform counter-screens against other cAMP-binding proteins, primarily PKA.
PKA Activity Assay: A commercially available PKA kinase activity kit can be used. These assays typically measure the phosphorylation of a specific PKA substrate in the presence of cAMP and the test compound. This compound should not inhibit PKA activity.[6][7]
Conclusion
The suite of in vitro assays described provides a robust framework for characterizing the efficacy and mechanism of action of EPAC inhibitors like compound 5376753. By combining direct biochemical assays with cell-based functional readouts, researchers can gain a comprehensive understanding of an inhibitor's potency, selectivity, and cellular effects, which is essential for its development as a research tool or therapeutic agent.
References
- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of EPAC Inhibitor 5376753 in Vascular Smooth Muscle Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) migration is a critical process in the development of vascular diseases such as atherosclerosis and restenosis. The cyclic AMP (cAMP) signaling pathway is a key regulator of VSMC function, with its effects mediated by two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). EPAC proteins, particularly EPAC1, have emerged as significant modulators of cell migration. This document provides detailed application notes and protocols for studying the role of the selective EPAC1 inhibitor, EPAC 5376753 , in VSMC migration.
This compound is a selective and allosteric inhibitor of EPAC1.[1][2][3] It functions by binding to the hinge region of the cyclic nucleotide-binding domain, preventing the conformational change necessary for its activation.[2] Notably, this compound does not inhibit PKA or adenylyl cyclases, making it a specific tool for dissecting EPAC1-mediated signaling pathways.[1][3]
Data Presentation
While direct studies on the effect of this compound on vascular smooth muscle cell migration are not yet available in the published literature, data from studies on other cell types, such as fibroblasts, provide valuable insights into its inhibitory potential.
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| This compound | Swiss 3T3 cells | Biochemical Assay | IC50 for EPAC1 inhibition | 4 µM | [1][3] |
| This compound | Rat Cardiac Fibroblasts | Transwell Migration | Inhibition of forskolin-induced migration | Significant at 10 µM | [4] |
| This compound | Rat Cardiac Fibroblasts | Transwell Migration | Inhibition of 8-pCPT-2'-O-Me-cAMP (EPAC activator)-induced migration | Significant at 10 µM | [4] |
| This compound | Rat Cardiac Fibroblasts | Transwell Migration | Effect on PDGF-BB-induced migration | No significant inhibition at 10 µM | [4] |
Signaling Pathways in VSMC Migration
The role of EPAC in VSMC migration is complex, with reports suggesting both pro-migratory and anti-migratory functions depending on the specific signaling context.[4][5] EPAC1 activation can influence VSMC migration through several downstream pathways.
Pro-Migratory Signaling
In response to growth factors like platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF), EPAC1 can promote VSMC migration.[4] This is often mediated through the activation of the small GTPase Rap1 and subsequent downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Anti-Migratory Signaling
Conversely, in synergy with PKA, EPAC can inhibit VSMC proliferation and migration.[6] This synergistic action often involves the inhibition of RhoA/ROCK signaling, leading to vasorelaxation and potentially reduced cell motility.
Experimental Protocols
The following are generalized protocols for commonly used VSMC migration assays. These can be adapted for use with this compound to investigate its specific effects.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Vascular Smooth Muscle Cells (e.g., primary human aortic smooth muscle cells or a cell line like A7r5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 24-well plates)
-
Sterile pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed VSMCs in a 24-well plate and grow until they form a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add serum-free or low-serum medium containing the desired concentration of this compound or vehicle control (DMSO) to the respective wells. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the wound in each well using a microscope at low magnification (e.g., 4x or 10x).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 12, 24, or 48 hours).
-
Imaging (Final Time): After incubation, capture images of the same wound areas.
-
Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [(Initial Area - Final Area) / Initial Area] * 100.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells towards a chemoattractant.
Materials:
-
Vascular Smooth Muscle Cells
-
Serum-free medium
-
Chemoattractant (e.g., PDGF-BB at 10-20 ng/mL)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., with 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Preparation of Lower Chamber: Add medium containing a chemoattractant (e.g., PDGF-BB) to the lower wells of a 24-well plate.
-
Cell Preparation: Resuspend serum-starved VSMCs in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a suitable duration (typically 4-24 hours), allowing cells to migrate through the porous membrane.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with a suitable dye.
-
Imaging and Quantification: Mount the membranes on a microscope slide and count the number of stained, migrated cells in several random fields of view. The average number of migrated cells per field can then be compared across different treatment groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of EPAC1 in cellular processes. While its direct effects on vascular smooth muscle cell migration require further investigation, the protocols and signaling information provided here offer a robust framework for designing and executing experiments to elucidate this relationship. Such studies will be crucial for understanding the therapeutic potential of targeting the EPAC1 pathway in vascular diseases.
References
- 1. Epac: A Promising Therapeutic Target for Vascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPAC in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. EPAC in Vascular Smooth Muscle Cells [mdpi.com]
- 5. EPAC in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: EPAC 5376753 for High-Throughput Screening
Introduction
Exchange protein directly activated by cAMP (EPAC) has emerged as a critical mediator of cyclic AMP signaling, playing a distinct role from the well-known Protein Kinase A (PKA).[1][2] EPAC proteins (EPAC1 and EPAC2) are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2, and their activation is implicated in a variety of cellular processes, making them attractive therapeutic targets. The development of specific pharmacological probes is essential for dissecting EPAC's physiological functions and for drug discovery efforts.[3] EPAC 5376753 is a selective, allosteric inhibitor of EPAC, identified through computational modeling and validated experimentally.[4][5] As a thiobarbituric acid derivative, it offers a valuable tool for researchers, particularly as a reference compound in high-throughput screening (HTS) campaigns designed to discover novel EPAC modulators.[4][6]
Mechanism of Action
This compound functions as a noncompetitive, allosteric inhibitor.[4] Unlike competitive inhibitors that bind to the cAMP binding site, this compound is believed to bind to a distinct site near the hinge region of the cyclic nucleotide-binding domain.[5] This binding stabilizes an inactive conformation of the protein, preventing the cAMP-induced conformational change necessary for Rap1 activation. A key advantage of this compound is its high selectivity; it does not inhibit PKA activity or adenylyl cyclases, ensuring that its effects can be specifically attributed to EPAC inhibition.[4][6]
Data Presentation: Properties of this compound
The following table summarizes the key quantitative data for this compound based on cellular assays.
| Parameter | Value | Cell Line | Comments | Reference |
| IC₅₀ | 4 µM | Swiss 3T3 | Inhibition of EPAC1-mediated Rap1 activation. | [5][6][7][8] |
| Cell Viability | No significant effect at <50 µM | Swiss 3T3 | 48-hour incubation. | [6][7] |
| Cell Viability | Significant inhibition at >50 µM | Swiss 3T3 | 48-hour incubation. | [6][7] |
| Effective Conc. | 10 µM | Primary Rat Cardiac Fibroblasts | Blocked migration induced by forskolin (B1673556) or 8-Me-cAMP. | [4] |
Application in High-Throughput Screening
This compound serves as an indispensable control compound in HTS campaigns for discovering novel EPAC inhibitors. Its well-characterized, selective, and allosteric mechanism of action makes it an ideal benchmark against which newly identified compounds can be compared. In a typical HTS workflow, it would be used as a positive control to validate assay performance (e.g., calculate Z'-factor) and as a reference inhibitor to rank the potency of new hits.
Experimental Protocols
Protocol 1: Fluorescence-Based HTS for EPAC Inhibitors
This protocol is adapted from established fluorescence-based assays and is suitable for a "mix and measure" HTS format.[3] It measures the displacement of a fluorescent cAMP analog from the EPAC protein.
Principle: The fluorescence of the probe 8-NBD-cAMP is enhanced upon binding to EPAC. An inhibitor will prevent this binding or displace the probe, leading to a decrease in the fluorescence signal.
Materials:
-
Purified full-length EPAC protein
-
8-NBD-cAMP (fluorescent probe)
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 0.01% Brij-35
-
Test compounds and this compound (dissolved in DMSO)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, this compound (positive control, e.g., final concentration of 10 µM), and DMSO (negative control) into the wells of a 384-well plate.
-
EPAC Addition: Add 10 µL of EPAC protein solution (e.g., 50 nM final concentration) in Assay Buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to EPAC.
-
Probe Addition: Add 10 µL of 8-NBD-cAMP solution (e.g., 50 nM final concentration) in Assay Buffer to all wells.
-
Final Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence intensity on a plate reader (Excitation: 470 nm, Emission: 550 nm).
-
Data Analysis: Normalize the data using the negative (DMSO) and positive (this compound) controls. Calculate the percent inhibition for each test compound.
Protocol 2: Cell-Based Rap1 Activation Assay (Secondary Screen)
This protocol validates the activity of hits from the primary screen in a relevant cellular context.
Principle: Active EPAC catalyzes the exchange of GDP for GTP on Rap1. The amount of active, GTP-bound Rap1 is measured by Western blot or ELISA-based methods.
Materials:
-
Swiss 3T3 cells[4]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin or 8-CPT-2'-O-Me-cAMP (EPAC-specific activator)
-
Test compounds and this compound
-
Rap1 activation assay kit (containing Rap1-GTP pull-down resin)
-
Reagents for Western blotting (SDS-PAGE gels, antibodies against Rap1)
Procedure:
-
Cell Seeding: Seed Swiss 3T3 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or this compound (e.g., 10 µM) for 30 minutes.
-
Stimulation: Stimulate the cells with an EPAC activator (e.g., 10 µM Forskolin) for 5-10 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them with the lysis buffer provided in the Rap1 activation kit.
-
Pull-down: Clarify the lysates by centrifugation. Incubate the supernatant with the Rap1-GTP binding resin for 1 hour at 4°C to pull down active Rap1.
-
Western Blotting: Wash the resin, elute the bound proteins, and analyze the amount of pulled-down Rap1 by Western blotting using a Rap1-specific antibody.
-
Quantification: Quantify the band intensities and normalize to the total Rap1 in the cell lysate.
Protocol 3: PKA Activity Counter-Screen (Selectivity Assay)
This protocol is crucial to eliminate compounds that inhibit PKA, ensuring EPAC specificity.[4]
Principle: PKA, but not EPAC, phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157. Inhibition of this phosphorylation in stimulated cells indicates PKA pathway inhibition.
Procedure:
-
Cell Culture and Treatment: Use Swiss 3T3 cells as described in Protocol 2. Pre-incubate cells with the test compound or this compound for 30 minutes.
-
Stimulation: Stimulate cells with 10 µM Forskolin for 15 minutes to activate adenylyl cyclase, raising cAMP levels and activating PKA.
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting on the total cell lysates.
-
Antibody Probing: Probe the membrane with a primary antibody specific for phosphorylated VASP (pVASP Ser157) and a primary antibody for total VASP as a loading control.
-
Analysis: A selective EPAC inhibitor like this compound will not reduce the pVASP signal, whereas a PKA inhibitor or a non-selective inhibitor will.[4]
References
- 1. A fluorescence-based high-throughput assay for the discovery of exchange protein directly activated by cyclic AMP (EPAC) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]
- 4. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | cAMP | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing EPAC 5376753 (ESI-09) Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of EPAC 5376753, also known as ESI-09, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your experimental design and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ESI-09) and what is its mechanism of action?
This compound (ESI-09) is a cell-permeable small molecule that acts as a selective and competitive inhibitor of both isoforms of the Exchange Protein Directly Activated by cAMP (EPAC), namely EPAC1 and EPAC2.[1] It functions by competing with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding domain of EPAC proteins.[2] This prevents the cAMP-induced conformational change necessary for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, thereby keeping EPAC in its inactive state and unable to activate its downstream targets, the small G proteins Rap1 and Rap2.[1][2] ESI-09 exhibits high selectivity for EPAC over Protein Kinase A (PKA), another primary mediator of cAMP signaling.[1][3]
Q2: What is the recommended working concentration for ESI-09 in cell culture?
The effective concentration of ESI-09 in cell culture typically ranges from 1 to 20 µM.[1] A "therapeutic window" of 1-10 µM is often recommended to maintain specificity and avoid potential off-target effects that can occur at higher concentrations.[1] It is crucial for researchers to perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental endpoint.
Q3: How should I prepare and store ESI-09 stock solutions?
ESI-09 has limited aqueous solubility.[1][4] Therefore, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][4] For instance, to create a 10 mM stock solution, dissolve 3.31 mg of ESI-09 powder (MW: 330.77 g/mol ) in 1 mL of cell culture-grade DMSO.[1] Gentle warming at 37°C for 10 minutes or sonication can aid in complete dissolution.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C for up to several months.[1] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is below 0.1% to prevent solvent-induced cytotoxicity.[1]
Q4: What are the known downstream effects of EPAC inhibition by ESI-09?
Inhibition of EPAC by ESI-09 has been shown to block the activation of downstream effectors such as Rap1 and Akt.[1][3] This can influence a variety of cellular processes, including:
-
Cell Migration and Invasion: ESI-09 has been observed to inhibit the migration and invasion of various cancer cells, including pancreatic cancer cell lines AsPC-1 and PANC-1.[3][5]
-
Cell Adhesion: It can inhibit EPAC1-mediated adhesion of pancreatic ductal adenocarcinoma (PDA) cells to collagen I.
-
Cell Viability and Proliferation: The effect on cell viability is dose-dependent. In some cancer cell lines like PANC-1 and MiaPaCa-2, ESI-09 has been shown to inhibit cell viability.[6]
-
Insulin (B600854) Secretion: ESI-09 can inhibit EPAC2-mediated insulin secretion in pancreatic β-cells.[7]
-
Differentiation: In Schwann cells, ESI-09 has been shown to antagonize cAMP-induced differentiation and myelin formation.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of ESI-09 treatment | Suboptimal Concentration: The concentration of ESI-09 may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal working concentration. |
| Insufficient Treatment Time: The duration of the treatment may be too short to induce a measurable response. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Compound Inactivity: The ESI-09 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of ESI-09 and store it in small aliquots at -20°C. | |
| Cell Line Insensitivity: The cell line being used may not have a functional EPAC signaling pathway or may have compensatory mechanisms. | Confirm EPAC1 and EPAC2 expression in your cell line via Western blot or qPCR. Consider using a positive control (e.g., an EPAC activator like 8-pCPT-2'-O-Me-cAMP, also known as 007-AM) to validate the pathway's activity. | |
| High Cell Death or Cytotoxicity | High Concentration of ESI-09: Concentrations above the recommended "therapeutic window" (1-10 µM) can lead to off-target effects and cytotoxicity.[1] There is a concern that at high concentrations (>25 µM), ESI-09 may act as a non-specific protein denaturant.[9] | Reduce the concentration of ESI-09. Perform a cell viability assay (e.g., MTT or XTT) to determine the cytotoxic threshold for your specific cell line.[10] |
| High DMSO Concentration: The final concentration of the vehicle (DMSO) in the cell culture medium may be toxic to the cells. | Ensure the final DMSO concentration does not exceed 0.1% in your experiments.[1] Include a vehicle-only control in all experiments. | |
| Inconsistent or Irreproducible Results | Compound Precipitation: Due to its limited aqueous solubility, ESI-09 may precipitate out of the cell culture medium, leading to inconsistent effective concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the ESI-09 working solution. Ensure the stock solution is fully dissolved before preparing the working solution. |
| Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or growth phase can affect the cellular response to treatment. | Maintain consistent cell culture practices. Use cells within a specific passage number range and treat them at a consistent confluency. | |
| Unexpected Off-Target Effects | Non-Specific Inhibition: At higher concentrations, ESI-09 may have off-target effects. | Use the lowest effective concentration of ESI-09 as determined by your dose-response experiments. To confirm that the observed effects are EPAC-specific, consider using a structurally different EPAC inhibitor or genetic approaches like siRNA-mediated knockdown of EPAC1/2 as controls.[11] |
| PKA Pathway Activation: Although ESI-09 is highly selective for EPAC over PKA, it's good practice to confirm the lack of PKA involvement. | Use a PKA-specific inhibitor (e.g., H89) as a control to ensure the observed phenotype is not due to PKA inhibition.[6][11] |
Quantitative Data Summary
| Parameter | EPAC1 | EPAC2 | Reference |
| IC50 (Cell-free assay) | 3.2 µM | 1.4 µM | [3][12] |
| IC50 (in presence of 20 µM cAMP) | 10.8 µM | 4.4 µM | [13] |
| Selectivity over PKA | >100-fold | >100-fold | [3] |
| Cell Line | ESI-09 Concentration | Observed Effect | Reference |
| Swiss 3T3 cells | <50 µM | No significant decrease in viability | |
| Swiss 3T3 cells | >50 µM | Significant inhibition of cell activity | |
| PANC-1, MiaPaCa-2 (Pancreatic Cancer) | 1-10 µM (48h) | Dose-dependent inhibition of cell viability | [6] |
| AsPC-1, PANC-1 (Pancreatic Cancer) | 5-15 µM | Inhibition of migration and invasion | [13] |
| INS-1 (Insulinoma) | 5-10 µM | Inhibition of EPAC2-mediated insulin secretion | [1] |
| Schwann Cells | 20 µM (3-10 days) | Antagonized cAMP-induced differentiation and myelin formation | [1][8] |
| A549 (Lung Cancer) Xenograft | 2 mg/kg and 10 mg/kg (daily, i.p.) | In vivo anti-tumor activity | [14] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of ESI-09 on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., PANC-1 pancreatic cancer cells)
-
Complete culture medium
-
96-well plates
-
ESI-09 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of ESI-09 (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Include a vehicle control (DMSO) at the highest concentration used for ESI-09 dilution.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Downstream Signaling (Akt Phosphorylation)
This protocol assesses the inhibitory effect of ESI-09 on EPAC-mediated downstream signaling, such as Akt activation.
Materials:
-
Cells of interest
-
6-well plates
-
ESI-09 stock solution
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP / 007-AM)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentrations of ESI-09 for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 5-10 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols.
-
Probe the membrane with primary antibodies against phosphorylated and total Akt, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
Visualizations
Caption: The EPAC signaling pathway and the inhibitory action of ESI-09.
Caption: A general experimental workflow for optimizing ESI-09 concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
EPAC 5376753 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the EPAC inhibitor, EPAC 5376753, in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 3.68 mg/mL, which is equivalent to 10.02 mM.[1] It is recommended to use sonication to aid in dissolution.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound powder in DMSO to your desired concentration, not exceeding 10.02 mM. Sonication can be used to ensure the compound is fully dissolved. For example, to make a 10 mM stock solution, you would dissolve 3.67 mg of the compound in 1 mL of DMSO.
Q4: How should I store the this compound stock solution in DMSO?
A4: The stock solution of this compound in DMSO should be stored at -80°C for long-term stability, where it can be kept for up to one year.[1] For short-term storage, -20°C is also acceptable.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective and allosteric inhibitor of Epac1.[2][3][4] It functions by decreasing the conformational changes in EPAC that are necessary for its activation.[1] It has been shown to not inhibit PKA and adenylyl cyclases.[2][3][4]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in DMSO.
-
Solution 1: Sonication. Use a sonicator to aid in the dissolution of the compound. This is a recommended step to achieve the maximum solubility.[1]
-
Solution 2: Gentle Warming. Gently warm the solution to 37°C. However, be cautious with heating as it may affect the stability of the compound. Avoid repeated freeze-thaw cycles.
-
Solution 3: Check Concentration. Ensure you are not trying to dissolve the compound at a concentration higher than its maximum solubility of 10.02 mM in DMSO.[1]
Issue: I am observing precipitation of the compound after adding it to my aqueous cell culture medium.
-
Solution 1: Lower Final Concentration. The solubility of this compound in aqueous solutions is significantly lower than in DMSO. Ensure the final concentration of the compound in your experimental setup is low enough to remain in solution. It is also important to keep the final DMSO concentration in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Solution 2: Serial Dilutions. Prepare intermediate dilutions of your DMSO stock solution in your cell culture medium before adding it to your final experimental well. This can help to avoid localized high concentrations that may lead to precipitation.
Issue: My experimental results are inconsistent.
-
Solution 1: Fresh Stock Solution. If you have been using a stock solution for a long time or have subjected it to multiple freeze-thaw cycles, consider preparing a fresh stock solution. While stable for up to a year at -80°C, improper storage or handling can affect its potency.[1]
-
Solution 2: Cell Viability. At concentrations above 50 µM, this compound has been shown to significantly inhibit cell activity in Swiss 3T3 cells after 48 hours.[2] Ensure that the concentrations used in your experiments are not causing significant cell death, which could lead to inconsistent results. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations on your specific cell line.
Data and Protocols
Solubility and Storage Data
| Parameter | Value | Source |
| Molecular Weight | 367.21 g/mol | [1] |
| Solvent | DMSO | [1] |
| Maximum Solubility | 3.68 mg/mL (10.02 mM) | [1] |
| Powder Storage | -20°C for 3 years | [1] |
| Solution Storage | -80°C for 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 3.67 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Sonication: Place the vial in a sonicator bath and sonicate until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Visualizations
EPAC Signaling Pathway
Exchange proteins activated by cAMP (EPAC) are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2.[5][6] Upon binding of cAMP, EPAC undergoes a conformational change that allows it to activate Rap1 and Rap2, which in turn modulate various downstream cellular processes.[5]
Caption: Simplified EPAC signaling pathway.
Experimental Workflow: Cell Migration Assay
This workflow outlines the general steps for assessing the effect of this compound on cell migration using a transwell assay.
Caption: General workflow for a cell migration assay.
References
- 1. This compound | cAMP | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epac抑制剂 | MCE [medchemexpress.cn]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac Signalling BIOLOG Life Science Institute [biolog.de]
potential off-target effects of EPAC 5376753 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the EPAC inhibitor 5376753, with a focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of EPAC 5376753?
This compound is a selective, allosteric inhibitor of Exchange protein directly activated by cAMP 1 (Epac1).[1] It has been experimentally verified that this compound does not inhibit Protein Kinase A (PKA) or adenylyl cyclases, two major components of the cAMP signaling pathway.[1] This makes it a valuable tool for dissecting Epac-specific signaling events.
Q2: I am observing significant cell death in my experiments when using this compound at high concentrations. Is this a known effect?
Yes, this is a documented effect. While this compound is selective for Epac1 at its effective inhibitory concentrations, studies have shown that at concentrations above 50 µM, it can significantly inhibit cell viability. Therefore, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions that inhibits Epac1 activity without causing overt cytotoxicity.
Q3: What are the potential off-target pathways that might be affected by this compound at high concentrations?
While a comprehensive off-target profile for this compound has not been published, its chemical scaffold as a thiobarbituric acid derivative provides clues to potential off-target mechanisms. Thiobarbituric acid derivatives have been reported to induce apoptosis by modulating the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and by inducing PARP cleavage.[2] Some derivatives have also been shown to inhibit topoisomerase IIα.[3] These pathways could contribute to the cytotoxicity observed at high concentrations of this compound.
Q4: How can I be sure that the effects I'm seeing are due to Epac1 inhibition and not off-target effects?
To ensure the observed effects are specific to Epac1 inhibition, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Include a rescue experiment, if possible, by overexpressing a constitutively active form of Rap1, a downstream effector of Epac.
-
Use a structurally unrelated Epac inhibitor as a positive control to see if it phenocopies the effects of this compound.
-
Perform siRNA-mediated knockdown of Epac1 to see if it replicates the pharmacological effect.
Troubleshooting Guide
Issue: High background signal or unexpected results at high concentrations of this compound.
This could be due to off-target effects or compound precipitation.
Troubleshooting Workflow:
References
- 1. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of a Thiobarbituric Acid Compound in Neuroblastomas | Anticancer Research [ar.iiarjournals.org]
troubleshooting inconsistent results in EPAC 5376753 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the EPAC inhibitor, EPAC 5376753. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and mechanism of action of this compound.
Q1: What is the mechanism of action of this compound?
This compound is a selective and allosteric inhibitor of Exchange protein directly activated by cAMP 1 (Epac1). It functions by binding to the hinge region of the cyclic nucleotide-binding domain of Epac1, which prevents the conformational changes necessary for its activation by cyclic AMP (cAMP). Importantly, this compound does not inhibit Protein Kinase A (PKA) or adenylyl cyclases, making it a specific tool for studying Epac1-mediated signaling pathways.
Q2: How should I prepare and store stock solutions of this compound?
For optimal results and to avoid inconsistencies, proper preparation and storage of this compound are critical.
-
Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While many small molecule inhibitors are stable for up to three months under these conditions, it is best practice to use freshly prepared solutions for critical experiments.
-
Preventing Precipitation: When diluting the DMSO stock solution into aqueous media for your experiments, it is crucial to do so in a stepwise manner to prevent precipitation. A common issue is the compound coming out of solution when a concentrated DMSO stock is added directly to a large volume of aqueous buffer. To avoid this, first, make an intermediate dilution of the stock in your cell culture medium or buffer before preparing the final concentration. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments to account for any solvent effects.
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will depend on the cell type and the specific experimental endpoint. However, some key considerations are:
-
IC₅₀: this compound has a reported half-maximal inhibitory concentration (IC₅₀) of 4 µM for Epac1 in Swiss 3T3 cells.
-
Cytotoxicity: In Swiss 3T3 cells, concentrations of this compound below 50 µM did not significantly affect cell viability over a 48-hour period. However, concentrations above 50 µM were found to significantly inhibit cell activity. Therefore, it is recommended to perform a dose-response curve in your specific cell line to determine the optimal, non-toxic working concentration.
II. Troubleshooting Guides
This section provides guidance on how to address inconsistent results in common experimental applications of this compound.
A. Inconsistent Results in Cell Migration Assays
Cell migration is a complex process, and variability in results can arise from multiple factors.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Perform a cell count for each experiment and seed the same number of cells per well. |
| Uneven coating of Transwell inserts with extracellular matrix (e.g., Matrigel). | Thaw Matrigel on ice and use pre-chilled pipette tips to ensure even coating. Allow the coated inserts to solidify completely at 37°C before adding cells. | |
| Air bubbles trapped under the Transwell membrane. | When placing the insert into the well, do so at an angle to prevent the formation of air bubbles, which can impede migration. | |
| Low or no cell migration | Suboptimal chemoattractant concentration. | Perform a dose-response experiment to determine the optimal concentration of your chemoattractant. |
| Inactive chemoattractant. | Avoid repeated freeze-thaw cycles of chemoattractant stocks. Prepare fresh dilutions for each experiment. | |
| Incorrect pore size of the Transwell membrane. | The pore size should be large enough for cells to migrate through but not so large that they fall through. A common pore size for many cell types is 8 µm. | |
| Cells are not responsive to the chemoattractant. | Serum-starve the cells for 12-24 hours before the assay to increase their sensitivity to the chemoattractant. | |
| "Edge effect" in multi-well plates | Evaporation from the outer wells of the plate. | To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples. |
B. Inconsistent Results in Rap1 Activation Assays
The activation of the small GTPase Rap1 is a key downstream event of Epac signaling. Inconsistent results in Rap1 activation assays can be challenging to interpret.
| Problem | Potential Cause | Suggested Solution |
| High background in the negative control (GDP-loaded) | Incomplete loading with GDP or spontaneous exchange. | Ensure the loading buffer contains an adequate concentration of GDP and that the incubation time is sufficient. Keep samples on ice to minimize nucleotide exchange. |
| Low or no signal in the positive control (GTPγS-loaded) | Inactive GTPγS. | Aliquot GTPγS upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. |
| Insufficient amount of cell lysate. | Use a sufficient amount of total protein per pulldown. It is recommended to perform a titration to determine the optimal amount of lysate for your specific antibody and detection system. | |
| Inefficient pulldown of activated Rap1. | Ensure that the RalGDS-RBD beads are properly resuspended before adding to the lysate. Optimize the incubation time and agitation to maximize binding. | |
| Variable Rap1 activation in this compound-treated samples | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the concentration of this compound that effectively inhibits Rap1 activation in your system. |
| Cell density and confluency. | Cell-cell contacts and confluency can influence signaling pathways. Ensure that cells are seeded at a consistent density and are at a similar confluency for all experimental conditions. | |
| Timing of inhibitor treatment and stimulation. | Optimize the pre-incubation time with this compound before stimulating the cells. Also, perform a time-course experiment to determine the peak of Rap1 activation in response to your stimulus. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
A. Cell Migration Assay (Transwell)
This protocol describes a standard procedure for assessing cell migration through a porous membrane.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the experiment, serum-starve the cells by replacing the growth medium with a serum-free medium.
-
On the day of the experiment, harvest the cells and resuspend them in a serum-free medium at the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Add medium without the chemoattractant to the upper chamber (insert).
-
Carefully place the Transwell insert into the lower chamber, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of the insert.
-
For inhibitor studies, pre-incubate the cells with this compound or vehicle control for a predetermined time before adding them to the Transwell insert. Include the inhibitor in both the upper and lower chambers during the migration assay.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for your cell type (typically 4-24 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a solution such as crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
B. Rap1 Activation Assay (Pulldown)
This protocol outlines the steps for measuring the levels of active, GTP-bound Rap1.
-
Cell Lysis:
-
Grow cells to the desired confluency and treat with this compound or vehicle control, followed by stimulation with a known Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) at 4°C.
-
-
Affinity Precipitation (Pulldown):
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS coupled to glutathione-agarose beads. This will specifically pull down the active, GTP-bound form of Rap1.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detect the amount of pulled-down Rap1 by Western blotting using a specific anti-Rap1 antibody.
-
It is essential to also run a Western blot for total Rap1 from the initial cell lysates to ensure equal protein loading.
-
IV. Visualizations
A. Signaling Pathway
Caption: The EPAC1 signaling pathway and the point of inhibition by this compound.
B. Experimental Workflow
Caption: A typical experimental workflow for a Rap1 activation assay using this compound.
C. Troubleshooting Logic
Technical Support Center: Minimizing Cytotoxicity of EPAC Inhibitor 5376753 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective allosteric EPAC inhibitor, compound 5376753, in long-term experimental settings. Our goal is to help you mitigate cytotoxicity and ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is EPAC 5376753 and what is its known cytotoxic profile?
A1: this compound is a selective, allosteric inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), specifically targeting EPAC1 with an IC50 of 4 µM in Swiss 3T3 cells. It is a derivative of 2-Thiobarbituric acid and does not inhibit Protein Kinase A (PKA) or adenylyl cyclases.[1] In short-term studies (48 hours), concentrations of this compound below 50 µM have been shown to have no significant effect on cell viability, while concentrations above 50 µM significantly inhibit cell activity.[1] Long-term exposure may lead to cumulative toxicity even at lower concentrations.
Q2: What are the common causes of cytotoxicity in long-term studies with small molecule inhibitors like this compound?
A2: Cytotoxicity in long-term studies can arise from several factors:
-
Cumulative Effects: Continuous exposure to a compound, even at non-toxic acute concentrations, can lead to a gradual accumulation of cellular stress and eventual cell death.
-
Metabolite Toxicity: The breakdown of this compound by cells over time may produce toxic byproducts.
-
Compound Instability: Degradation of the inhibitor in the cell culture medium can lead to a loss of efficacy and the formation of potentially toxic degradation products.
-
Off-Target Effects: At higher concentrations or with prolonged exposure, the inhibitor may interact with other cellular targets, leading to unintended toxic consequences.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells, especially with repeated dosing over long periods.
Q3: How does inhibition of the EPAC signaling pathway potentially lead to cytotoxicity?
A3: The EPAC signaling pathway is involved in a multitude of cellular processes, including cell proliferation, survival, and apoptosis.[2][3] The effect of EPAC inhibition on cell viability is context-dependent. In some cancer cell lines, EPAC1 has been shown to have an anti-apoptotic role, and its inhibition can sensitize cells to apoptosis.[4][5] For example, EPAC1 inhibition has been demonstrated to potentiate doxorubicin-induced apoptosis in cancer cells.[4][5] Conversely, in other contexts, such as neuronal cells undergoing ferroptosis, EPAC1 inhibition has been shown to be protective.[6][7][8] Therefore, the cytotoxic effects of this compound may be a direct result of its intended on-target effect, depending on the cell type and the specific cellular signaling network.
Troubleshooting Guide: Long-Term Cytotoxicity
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Gradual increase in cell death over time, even at concentrations below 50 µM. | Cumulative Toxicity: The compound may be causing a slow accumulation of cellular stress. | - Lower the concentration: Determine the minimal effective concentration for your desired biological outcome. - Intermittent Dosing: Instead of continuous exposure, consider a pulsed treatment regimen (e.g., 24 hours on, 24 hours off) to allow cells to recover. |
| Compound Instability: this compound may be degrading in the culture medium over time. | - Replenish the medium and inhibitor frequently: Change the medium and add fresh inhibitor every 24-48 hours to maintain a consistent concentration. - Assess compound stability: Perform an HPLC-MS analysis of the compound in your cell culture medium over time at 37°C to determine its degradation rate. | |
| High levels of cell death observed after the first few days of treatment. | Inhibitor concentration is too high for long-term exposure: The initial non-toxic concentration was based on short-term assays. | - Perform a long-term dose-response curve: Assess cell viability over a longer period (e.g., 7-14 days) with a range of concentrations to determine the true non-toxic long-term dose. |
| Solvent Toxicity: Cumulative effect of the solvent (e.g., DMSO). | - Ensure final solvent concentration is low: Keep the final DMSO concentration in the culture medium below 0.1%. - Run a solvent control for the entire duration of the experiment: This will help differentiate between compound- and solvent-induced toxicity. | |
| Inconsistent results between experiments. | Variability in cell health or density: Stressed or overly confluent cells can be more susceptible to drug-induced toxicity. | - Standardize cell seeding density: Ensure a consistent number of cells are plated for each experiment. - Maintain optimal cell culture conditions: Regularly monitor and maintain pH, humidity, and CO2 levels. Passage cells at a consistent confluency. |
| Emergence of resistant cell populations: Prolonged treatment can select for cells that are resistant to the inhibitor. | - Monitor for changes in cell morphology and growth rate: Any significant changes may indicate the selection of a resistant subpopulation. - Perform periodic IC50 determinations: A shift in the IC50 can indicate the development of resistance.[9][10][11] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with Drug Replenishment
This protocol is designed to assess cell viability over an extended period while maintaining a relatively constant concentration of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or other viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the course of the experiment without reaching confluency in the control wells.
-
Initial Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Drug Replenishment: Every 48 hours, carefully remove half of the medium from each well and replace it with fresh medium containing the appropriate concentration of this compound. This helps to maintain a more constant drug concentration and replenish nutrients.
-
Viability Assessment: At designated time points (e.g., day 3, 5, 7, 10, and 14), perform a cell viability assay (e.g., MTT assay) on a subset of the plates.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control at each time point. Plot the data to visualize the long-term effect of the inhibitor on cell viability.
Protocol 2: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay allows for the quantification of live, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the culture plate.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.[4][5][6][7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][7][8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[8]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small)
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Plate and treat cells in a white-walled 96-well plate as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: At the desired time points, add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Simplified EPAC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing long-term cytotoxicity of this compound.
References
- 1. dot | Graphviz [graphviz.org]
- 2. broadpharm.com [broadpharm.com]
- 3. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity | eLife [elifesciences.org]
- 5. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Epac1 Averts Ferroptosis Cell Death by Preserving Mitochondrial Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Epac1 Averts Ferroptosis Cell Death by Preserving Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing ESI-09 (EPAC 5376753) Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with the EPAC inhibitor ESI-09 (also known as EPAC 5376753) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my ESI-09 (this compound) precipitating when I add it to my cell culture medium?
A1: ESI-09 is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[1][2] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of ESI-09 in an organic solvent like DMSO is diluted into the aqueous experimental medium.[2] This happens because the concentration of the compound exceeds its solubility limit in the final aqueous environment as the percentage of the organic solvent decreases.[2][3]
Q2: What is the recommended solvent for preparing ESI-09 stock solutions?
A2: The recommended solvent for preparing stock solutions of ESI-09 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][4] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[4][5]
Q3: What is the maximum recommended final concentration of DMSO in the assay?
A3: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5-1%.[3] It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent itself.[3]
Q4: Can I heat the ESI-09 solution to help it dissolve?
A4: Gentle warming of the stock solution in a 37°C water bath can help to dissolve the compound if you observe particulates in your DMSO stock.[3] However, for dilutions in aqueous media, it is more effective to use pre-warmed (37°C) media rather than heating the final solution, as warming the media improves the solubility of the compound during dilution.[2]
Q5: Are there concerns about the specificity of ESI-09 at higher concentrations?
A5: Yes, at concentrations above 25 µM, there are concerns that ESI-09 may act as a non-specific protein denaturant.[6][7] It is important to keep the working concentration of ESI-09 within the effective range for EPAC inhibition (IC50 values are 3.2 µM for EPAC1 and 1.4 µM for EPAC2) to avoid potential off-target effects and experimental artifacts related to its limited aqueous solubility.[1][6]
Troubleshooting Guide: ESI-09 Precipitation
This guide provides a systematic approach to resolving ESI-09 precipitation issues during your experiments.
Issue 1: Precipitate Forms Immediately Upon Dilution into Aqueous Media
This is the most common issue and is due to the compound's low aqueous solubility.
Troubleshooting Workflow for ESI-09 Precipitation
Caption: Troubleshooting workflow for addressing ESI-09 precipitation.
Issue 2: Stock Solution in DMSO Appears Cloudy or Contains Particles
This indicates that the compound has not fully dissolved or has precipitated during storage.
-
Potential Cause: Incomplete dissolution or moisture contamination in the DMSO.[5][8]
-
Recommended Solution:
Data Presentation
Table 1: Solubility of ESI-09 (this compound)
| Solvent | Solubility | Source |
| DMSO | 50 mM | [1] |
| DMSO | 100 mg/mL | |
| DMSO | 66 mg/mL (199.53 mM) | [4] |
| Water | << 1 mM | [1] |
| Ethanol (96%) | Not specified, but used for in vivo formulations | [9] |
Experimental Protocols
Protocol 1: Preparation of a 100 µM ESI-09 Solution in Buffer (1% DMSO)
This protocol is adapted from the technical information provided by BIOLOG Life Science Institute.[1]
-
Prepare a 50 mM Stock Solution: Add 100 µL of anhydrous DMSO to a 5 µmol vial of ESI-09. Vortex until fully dissolved.
-
Create a 10 mM Intermediate Dilution: Take 20 µL of the 50 mM stock solution and add it to 80 µL of anhydrous DMSO.
-
Prepare the Final 100 µM Solution: Add 10 µL of the 10 mM intermediate DMSO solution to 990 µL of pre-warmed (37°C) buffer (e.g., PBS, HEPES, Tris) or cell culture medium. This results in a final ESI-09 concentration of 100 µM in a solution containing 1% DMSO.
Protocol 2: Determining the Maximum Soluble Concentration of ESI-09
This protocol helps you determine the upper concentration limit for your specific experimental conditions.[2]
-
Prepare a Serial Dilution in DMSO: Start with your highest concentration ESI-09 stock in DMSO and prepare a 2-fold serial dilution series in DMSO.
-
Dilute into Media: In a multi-well plate, add a small, consistent volume of each DMSO dilution to your pre-warmed cell culture medium (e.g., add 2 µL of each DMSO dilution to 200 µL of media). Include a DMSO-only vehicle control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm, where an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific conditions.
Signaling Pathway
While precipitation is a physicochemical issue, understanding the target of ESI-09 is crucial for experimental design. ESI-09 is a competitive inhibitor of the Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2).
Mechanism of Action for ESI-09
Caption: ESI-09 competitively inhibits the activation of EPAC by cAMP.
References
- 1. biolog.de [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
determining the optimal incubation time for EPAC 5376753
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the allosteric EPAC inhibitor 5376753. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the determination of the optimal incubation time and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is EPAC 5376753 and what is its mechanism of action?
A1: this compound is a thiobarbituric acid derivative that functions as an allosteric inhibitor of Exchange protein directly activated by cAMP (EPAC).[1] Unlike competitive inhibitors that bind to the cAMP binding site, this compound binds to a different site on the protein, preventing the conformational change required for its activation by cAMP.[1] This leads to the inhibition of its guanine (B1146940) nucleotide exchange factor (GEF) activity towards its downstream targets, Rap1 and Rap2.[2][3][4]
Q2: What is the difference between an allosteric and a competitive EPAC inhibitor?
A2: A competitive inhibitor, such as ESI-09, directly competes with cAMP for binding to the cyclic nucleotide-binding domain of EPAC.[2][5] An allosteric inhibitor like this compound binds to a different site, inducing a conformational change that prevents EPAC activation even when cAMP is bound.[1] This can offer a different pharmacological profile and may be less susceptible to high intracellular cAMP concentrations.
Q3: What are the primary downstream effects of EPAC inhibition?
A3: Inhibition of EPAC blocks the activation of the small G protein Rap1.[2][6] This can impact a variety of cellular processes, including cell adhesion, proliferation, differentiation, insulin (B600854) secretion, and vascular permeability.[2][3][4][7]
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cellular context. Based on similar EPAC inhibitors, a starting concentration range of 1 µM to 20 µM is often effective.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal incubation time: The incubation period may be too short for the inhibitor to exert its effect. | Perform a time-course experiment, testing various incubation times (e.g., 1, 6, 12, 24, and 48 hours) to identify the optimal duration.[9][10] |
| 2. Incorrect concentration: The concentration of the inhibitor may be too low. | Perform a dose-response curve to determine the effective concentration range for your cell line. | |
| 3. Low EPAC expression: The cell line used may have low endogenous levels of EPAC1 or EPAC2. | Verify EPAC expression levels using Western blot or qPCR. Consider using a cell line with known high EPAC expression. | |
| 4. Compound instability: The compound may be degrading in the culture medium. | Prepare fresh stock solutions and minimize freeze-thaw cycles. Ensure proper storage at -20°C.[8] | |
| High cell toxicity or off-target effects | 1. Concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response curve. A "therapeutic window" for similar EPAC inhibitors is suggested to be between 1-10 µM to avoid off-target effects.[8][11] |
| 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final DMSO concentration is below 0.1% to prevent solvent-induced cytotoxicity.[8] | |
| 3. Extended incubation time: Prolonged exposure to the inhibitor may be toxic to the cells. | Optimize the incubation time to the shortest duration that yields a significant effect. | |
| Inconsistent results between experiments | 1. Variation in cell confluence: Cell density can influence signaling pathways and drug response. | Standardize the cell seeding density and ensure consistent confluence at the time of treatment. |
| 2. Inconsistent agonist stimulation: The concentration or timing of the EPAC agonist (e.g., 8-pCPT-2'-O-Me-cAMP) may vary. | Use a consistent concentration and stimulation time for the EPAC agonist in all experiments. | |
| 3. Reagent variability: Differences in media, serum, or other reagents can affect experimental outcomes. | Use reagents from the same lot whenever possible and maintain consistent experimental conditions. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time for this compound by assessing its effect on cell viability over a time course.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a fixed, effective concentration of this compound (determined from a dose-response curve) and a vehicle control (DMSO).
-
Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).[10]
-
At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control for each time point. The optimal incubation time is the shortest duration that produces the desired biological effect without significant cytotoxicity.
Protocol 2: Rap1 Activation Assay (Pull-down Assay)
This assay directly measures the inhibition of EPAC's downstream target, Rap1.
Materials:
-
Cell line of interest
-
This compound
-
EPAC-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer
-
GST-RalGDS-RBD (Rap1 binding domain) fusion protein bound to glutathione-sepharose beads
-
Antibody specific for Rap1
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound or vehicle control for the determined optimal incubation time.
-
Stimulate the cells with an EPAC-specific activator for a short period (e.g., 15 minutes).[2]
-
Lyse the cells and incubate the lysates with GST-RalGDS-RBD beads to pull down active (GTP-bound) Rap1.[12]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and perform a Western blot using an anti-Rap1 antibody.[12]
-
A decrease in the amount of pulled-down Rap1 in the this compound-treated sample compared to the stimulated control indicates successful EPAC inhibition.
Data Presentation
Table 1: Dose-Response of this compound on Rap1 Activation
| Concentration of this compound (µM) | Percent Inhibition of Rap1 Activation (%) |
| 0.1 | 5 ± 1.2 |
| 1 | 45 ± 3.5 |
| 5 | 85 ± 2.1 |
| 10 | 95 ± 1.8 |
| 20 | 98 ± 0.9 |
Table 2: Time-Course of this compound (5 µM) on Cell Viability
| Incubation Time (hours) | Cell Viability (% of Control) |
| 6 | 98 ± 2.5 |
| 12 | 95 ± 3.1 |
| 24 | 92 ± 2.8 |
| 48 | 75 ± 4.2 |
| 72 | 55 ± 5.0 |
Visualizations
Caption: Allosteric inhibition of the EPAC signaling pathway by this compound.
Caption: Workflow for determining optimal incubation time.
References
- 1. Allosteric Inhibition of Epac [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 5. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes with EPAC 5376753 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective EPAC1 inhibitor, EPAC 5376753. Here, we address potential unexpected experimental outcomes and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, allosteric inhibitor of Exchange Protein directly Activated by cAMP 1 (EPAC1).[1][2][3] It functions by binding to a region of the EPAC1 protein distinct from the cAMP-binding site, which prevents the conformational change required for its activation.[4] This, in turn, inhibits the activation of the small GTPase, Rap1. A key feature of this compound is its selectivity for EPAC1 over the closely related Protein Kinase A (PKA), another primary effector of cAMP signaling.[1][2]
Q2: I'm observing higher than expected cytotoxicity after treating my cells with this compound. What could be the cause?
A2: While this compound is generally well-tolerated at effective concentrations, significant cytotoxicity can occur, particularly at concentrations above 50 µM with prolonged exposure (e.g., 48 hours).[1] Several factors could contribute to unexpected cell death:
-
High Inhibitor Concentration: Ensure you have performed a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is below the tolerance level of your cell line (generally <0.5%). Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.
-
Off-Target Effects at High Concentrations: While selective, at very high concentrations, the possibility of off-target effects that could lead to cytotoxicity increases.
Q3: My results are inconsistent between experiments. What are some common sources of variability?
A3: Inconsistent results can be frustrating. Here are a few common areas to investigate:
-
Inhibitor Preparation and Storage: Ensure the inhibitor is properly dissolved and stored according to the manufacturer's instructions. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all influence the cellular response to the inhibitor. Standardize these parameters across all experiments.
-
Assay-Specific Variability: For assays like western blotting or migration assays, slight variations in incubation times, washing steps, or reagent concentrations can lead to significant differences in results. Adherence to a strict, validated protocol is crucial.
Q4: I am not observing the expected inhibition of cell migration. What should I check?
A4: If you are not seeing the expected anti-migratory effects of this compound, consider the following:
-
EPAC1 Expression Levels: Confirm that your cell line expresses sufficient levels of EPAC1. Low or absent expression will result in a lack of response to the inhibitor.
-
Rap1 Activation Status: The inhibitory effect of this compound is dependent on its ability to prevent Rap1 activation. Ensure that your experimental conditions (e.g., stimulation with a cAMP-elevating agent) are sufficient to activate the EPAC1-Rap1 axis.
-
Inhibitor Concentration and Incubation Time: You may need to optimize the concentration of this compound and the pre-incubation time to achieve maximal inhibition of EPAC1 activity before stimulating the cells.
-
Alternative Migration Pathways: Cells can utilize multiple signaling pathways to regulate migration. It's possible that in your specific cell type, other pathways are compensating for the inhibition of EPAC1.
Troubleshooting Guides
Guide 1: Unexpected Changes in Cell Adhesion
Issue: You observe a significant increase or decrease in cell adhesion after treatment with this compound, which was not the primary phenotype under investigation.
Potential Causes and Troubleshooting Steps:
-
EPAC's Role in Adhesion: EPAC and its downstream effector Rap1 are known to play a crucial role in regulating cell-cell and cell-matrix adhesion.[5] Inhibition of this pathway can therefore directly impact adhesion dynamics.
-
Confirm the Phenotype: Quantify the change in adhesion using a standardized cell adhesion assay (see Experimental Protocols section).
-
Investigate Downstream Effectors:
-
Rap1 Activation: Measure the levels of active (GTP-bound) Rap1. An unexpected adhesion phenotype should correlate with a change in Rap1 activity.
-
Integrin Activity: Assess the activation state of integrins, which are key mediators of cell adhesion downstream of Rap1.
-
-
Consider Context-Dependent Effects: The role of EPAC in cell adhesion can be cell-type specific. The observed phenotype may be a valid, albeit unexpected, consequence of EPAC1 inhibition in your particular model system.
Guide 2: Contradictory Effects on Apoptosis
Issue: You observe an increase in apoptosis with this compound treatment, while published literature suggests EPAC inhibition might be protective in some contexts.
Potential Causes and Troubleshooting Steps:
-
Dual Role of EPAC in Apoptosis: The EPAC signaling pathway has been reported to have both pro- and anti-apoptotic roles depending on the cellular context and the specific apoptotic stimuli.[4]
-
Confirm Apoptosis: Utilize multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, TUNEL assay) to rule out non-specific cytotoxicity.
-
Examine Key Apoptotic Markers: Perform western blot analysis for key proteins in the apoptotic cascade (e.g., cleaved caspase-3, PARP cleavage, Bcl-2 family members) to understand the mechanism.
-
Evaluate Experimental Conditions: The effect of EPAC inhibition on apoptosis can be influenced by other factors in your experimental system, such as the presence of growth factors or other stressors.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 | 4 µM | Swiss 3T3 | [1][2][3] |
| Cytotoxicity Threshold | >50 µM (at 48h) | Not specified | [1] |
Signaling Pathways and Experimental Workflows
Caption: The EPAC1 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for investigating unexpected phenotypes with this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
Experimental Protocols
Protocol 1: Rap1 Activation Assay (Pull-down Based)
This protocol is for the detection of active, GTP-bound Rap1.
Materials:
-
Active Rap1 Detection Kit (e.g., from Cell Signaling Technology, #8818)
-
Cell lysis buffer (provided in kit or similar)
-
Protease and phosphatase inhibitor cocktails
-
GST-RalGDS-RBD fusion protein
-
Glutathione (B108866) resin
-
Anti-Rap1 antibody
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
GTP-Rap1 Pull-down:
-
Normalize protein concentrations for all samples.
-
To 500 µg of protein lysate, add GST-RalGDS-RBD fusion protein and glutathione resin.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the resin by centrifugation and wash three times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody.
-
Detect with an appropriate secondary antibody and chemiluminescent substrate.
-
Also, run an input control with a small fraction of the total cell lysate to show the total Rap1 levels.
-
Protocol 2: Transwell Cell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.[6][7][8][9][10]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 4-24 hours prior to the assay.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
If using an inhibitor, pre-treat the cells in suspension for the desired time.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing the chemoattractant to the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migration rate (typically 4-24 hours).
-
-
Fixation and Staining:
-
Carefully remove the inserts from the plate.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with crystal violet for 10-20 minutes.
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Image the migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view. Alternatively, the crystal violet can be eluted and the absorbance measured.
-
Protocol 3: Cell Adhesion Assay
This protocol quantifies the ability of cells to adhere to an extracellular matrix-coated surface.[11][12][13][14][15]
Materials:
-
96-well plate
-
Extracellular matrix protein (e.g., fibronectin, collagen)
-
PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum-free medium
-
Staining solution (e.g., crystal violet)
-
Elution buffer (e.g., 10% acetic acid)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired extracellular matrix protein overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Block non-specific binding sites with blocking buffer for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend in serum-free medium.
-
Seed 5 x 10^4 cells per well.
-
Incubate for a defined period (e.g., 1 hour) at 37°C to allow for adhesion.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells with PBS to remove non-adherent cells. The stringency of the washing steps can be adjusted.
-
-
Quantification:
-
Fix the remaining adherent cells with methanol.
-
Stain the cells with crystal violet.
-
Wash away excess stain.
-
Elute the stain with an appropriate solvent.
-
Measure the absorbance at a wavelength appropriate for the stain (e.g., 570 nm for crystal violet).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | cAMP | TargetMol [targetmol.com]
- 4. The role of Epac in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Transwell migration and invasion assays [bio-protocol.org]
- 8. corning.com [corning.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Cell Adhesion Assay [bio-protocol.org]
- 14. ibidi.com [ibidi.com]
- 15. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Effect of EPAC 5376753 on Epac1 for Researchers
This guide provides a comprehensive comparison of the Epac1 inhibitor, EPAC 5376753, with other commercially available alternatives. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable compounds for investigating the role of Exchange protein directly activated by cAMP (Epac) signaling.
Performance Comparison of Epac Inhibitors
This compound is a thiobarbituric acid derivative that functions as a noncompetitive allosteric inhibitor of Epac proteins.[1][2] It has been shown to inhibit Epac1 with an IC50 of 4 µM in Swiss 3T3 cells.[3][4] Notably, this compound is a dual inhibitor, also affecting Epac2 activity.[1] The following table summarizes the performance of this compound in comparison to other well-characterized Epac inhibitors.
| Compound | Target(s) | IC50 (Epac1) | IC50 (Epac2) | Selectivity | Mechanism of Action |
| This compound | Epac1 & Epac2 | 4 µM[3][4] | - | Dual Inhibitor[1] | Noncompetitive, Allosteric[1][2] |
| (R)-CE3F4 | Epac1 > Epac2 | ~4.2-5.8 µM | ~44-66 µM | ~10-11-fold for Epac1 | Uncompetitive |
| Racemic CE3F4 | Epac1 > Epac2 | 10.7 µM[5] | 66 µM[5] | ~6-fold for Epac1[5] | Uncompetitive |
| (S)-CE3F4 | Epac1 | 56 µM[5] | - | Less potent than (R)-CE3F4[5] | Uncompetitive |
| AM-001 | Epac1 | 48 µM | Ineffective | Selective for Epac1 | Noncompetitive |
| ESI-09 | Epac1 & Epac2 | 3.2 µM[1][2] | 1.4 µM[1][2] | Pan-Epac inhibitor | Competitive[6] |
| ESI-05 | Epac2 | No effect | 0.43 µM[7] | Selective for Epac2[7] | - |
Experimental Protocols
To validate the inhibitory effect of this compound and other Epac inhibitors, several key experiments are typically performed. These include assessing the direct impact on Epac's guanine (B1146940) nucleotide exchange factor (GEF) activity, monitoring Epac activation in living cells, and evaluating the selectivity of the inhibitor against the related cAMP effector, Protein Kinase A (PKA).
Rap1 Activation Pull-Down Assay
This biochemical assay measures the ability of Epac1 to activate its downstream target, the small GTPase Rap1. Inhibition of Epac1 will lead to a decrease in the levels of active, GTP-bound Rap1.
Principle: Active, GTP-bound Rap1 is selectively pulled down from cell lysates using a fusion protein containing the Ras-binding domain (RBD) of RalGDS, which specifically binds to active Rap1. The amount of pulled-down Rap1 is then quantified by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency. Treat with the Epac inhibitor (e.g., this compound) for the desired time and concentration. Stimulate cells with an Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) for a short period (e.g., 5-10 minutes).
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, and protease/phosphatase inhibitors).
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Affinity Pull-Down:
-
Normalize the protein concentration of the cleared lysates.
-
To 500 µg of protein lysate, add 20-30 µg of RalGDS-RBD agarose (B213101) beads.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 500 µL of wash buffer (lysis buffer with a lower concentration of detergent).
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Rap1.
-
Use a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Epac1 Activation
This cell-based assay allows for the real-time monitoring of Epac1 activation dynamics in living cells.
Principle: The assay utilizes a genetically encoded biosensor, CAMYEL (cAMP sensor using YFP-Epac-Rluc), where Epac1 is flanked by a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor. In the inactive state, the sensor is in a "closed" conformation, allowing for high BRET. Upon cAMP binding, Epac1 undergoes a conformational change, separating the donor and acceptor and leading to a decrease in the BRET signal. Inhibitors will prevent this cAMP-induced decrease in BRET.
Detailed Protocol:
-
Cell Transfection and Plating:
-
Transiently transfect HEK293 cells with the CAMYEL biosensor plasmid using a suitable transfection reagent.
-
24 hours post-transfection, plate the cells in a white, clear-bottom 96-well plate.
-
-
Inhibitor Incubation:
-
24 hours after plating, replace the culture medium with a suitable assay buffer (e.g., HBSS).
-
Add varying concentrations of the Epac inhibitor and incubate for 30 minutes at 37°C.
-
-
BRET Measurement:
-
Add the Rluc substrate, coelenterazine (B1669285) h, to each well to a final concentration of 5 µM.
-
Measure the baseline BRET signal using a plate reader capable of detecting dual emissions (e.g., 475 nm for Rluc and 535 nm for YFP).
-
Stimulate the cells with a cAMP-elevating agent (e.g., forskolin (B1673556) or an Epac-specific agonist).
-
Immediately begin kinetic measurements of the BRET ratio (YFP emission / Rluc emission) over time.
-
-
Data Analysis:
-
Calculate the change in the BRET ratio in response to stimulation.
-
Plot the dose-response curve of the inhibitor's effect on the BRET signal to determine the IC50 value.
-
VASP Phosphorylation Assay for PKA Selectivity
To ensure that the inhibitory effect is specific to Epac and not due to off-target effects on PKA, the phosphorylation status of the Vasodilator-Stimulated Phosphoprotein (VASP) is assessed.
Principle: PKA, but not Epac, directly phosphorylates VASP at Serine 157. Therefore, a selective Epac inhibitor should not prevent the cAMP-induced phosphorylation of VASP at this site.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells and pre-incubate with the Epac inhibitor as described in the Rap1 activation assay.
-
Stimulate the cells with a cAMP-elevating agent like forskolin, which activates both PKA and Epac.
-
Lyse the cells in a buffer containing phosphatase inhibitors.
-
-
Western Blotting:
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for VASP phosphorylated at Ser157.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VASP or a housekeeping protein like GAPDH.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs, the following diagrams illustrate the Epac1 signaling pathway, the general workflow for validating an Epac1 inhibitor, and a comparative logic diagram of the inhibitors discussed.
References
comparative analysis of EPAC 5376753 and ESI-09 as Epac inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used small molecule inhibitors of the Exchange protein directly activated by cAMP (Epac): EPAC5376753 and ESI-09. This comparison focuses on their distinct mechanisms of action, isoform selectivity, and potency, supported by experimental data to aid in the selection of the appropriate inhibitor for specific research applications.
Introduction to Epac and Its Inhibition
Exchange proteins directly activated by cAMP (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. They act as crucial intracellular sensors for the second messenger cyclic AMP (cAMP), operating in parallel to the well-known Protein Kinase A (PKA) pathway to regulate a multitude of cellular processes, including cell adhesion, proliferation, differentiation, and insulin (B600854) secretion. The involvement of Epac in various pathological conditions such as cancer, cardiac hypertrophy, and inflammatory responses has established it as a significant therapeutic target. Consequently, the development of specific inhibitors is critical for dissecting its physiological and pathophysiological functions.
Mechanism of Action: A Tale of Two Distinct Approaches
A fundamental distinction between EPAC5376753 and ESI-09 lies in their mechanism of inhibiting Epac activity.
ESI-09 is a competitive inhibitor that directly vies with cAMP for binding to the cyclic nucleotide-binding (CNB) domain of both Epac1 and Epac2.[1][2] By occupying this site, ESI-09 prevents the cAMP-induced conformational change necessary for the activation of Epac's GEF activity.[1]
EPAC5376753 , a 2-thiobarbituric acid derivative, functions as a selective and allosteric inhibitor of Epac.[3][4][5] It binds to a site distinct from the cAMP-binding pocket, specifically within the conserved hinge region of the CNB domain.[1][6] This allosteric binding prevents the activation of Epac1 by cAMP, without directly competing with the natural ligand.[1][6] It has also been reported to inhibit Epac2.[7]
Data Presentation: Quantitative Comparison
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and selectivity for EPAC5376753 and ESI-09. It is important to note that the experimental conditions and assay formats may vary between studies, warranting careful consideration when directly comparing absolute values.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| EPAC5376753 | Epac1 | 4 µM | Cell-based (Swiss 3T3 cells) | [3][6] |
| Epac2 | Not explicitly quantified in the same study | |||
| ESI-09 | Epac1 | 3.2 µM | Biochemical (GEF activity) | [8][9] |
| Epac2 | 1.4 µM | Biochemical (GEF activity) | [8][9] |
| Inhibitor | Selectivity over PKA | Reference |
| EPAC5376753 | Does not inhibit PKA | [1][3] |
| ESI-09 | >100-fold selective for Epac over PKA | [9] |
Note: Concerns have been raised that ESI-09 may act as a non-specific protein denaturant at higher concentrations (>25 µM).[10][11] However, subsequent studies have demonstrated that at concentrations below 20 µM, ESI-09 acts as a specific competitive inhibitor of Epac.[10]
Mandatory Visualization
Epac Signaling Pathway and Inhibitor Mechanisms
Caption: Epac signaling cascade and the distinct inhibitory mechanisms of ESI-09 and EPAC5376753.
Experimental Workflow: Guanine Nucleotide Exchange Factor (GEF) Assay
Caption: A typical workflow for a fluorescence-based Guanine Nucleotide Exchange Factor (GEF) assay.
Experimental Protocols
Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay directly measures the catalytic activity of Epac by monitoring the exchange of a fluorescently labeled GDP analog for unlabeled GTP on the small G-protein Rap1.[2]
Principle: Recombinant Rap1 is pre-loaded with a fluorescent GDP analog (e.g., mant-GDP or BODIPY-GDP). Upon activation by a cAMP agonist, Epac facilitates the exchange of the fluorescent GDP for non-fluorescent GTP in the reaction mixture. The resulting decrease in fluorescence intensity is monitored over time and is proportional to the GEF activity of Epac.
Protocol:
-
Reagents:
-
Purified recombinant Epac1 or Epac2
-
Purified recombinant Rap1
-
Fluorescent GDP analog (e.g., mant-GDP)
-
Guanosine 5'-triphosphate (GTP)
-
cAMP or a specific Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Test inhibitor (EPAC5376753 or ESI-09) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
-
Procedure: a. Pre-load Rap1 with the fluorescent GDP analog according to established protocols. b. In a microplate, prepare reaction mixtures containing the Rap1-mant-GDP complex, Epac, and varying concentrations of the test inhibitor. c. Initiate the exchange reaction by adding the cAMP agonist and a molar excess of unlabeled GTP. d. Immediately begin monitoring the decrease in fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. e. Calculate the initial rate of the reaction for each inhibitor concentration. f. Plot the initial rates against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Rap1 Activation Assay
This assay assesses the ability of an inhibitor to block Epac-mediated Rap1 activation within a cellular context.[1][6]
Principle: Cells are treated with a cAMP-elevating agent to activate endogenous Epac, leading to an increase in the active, GTP-bound form of Rap1. The level of active Rap1 is then quantified, typically by a pull-down assay using a protein domain that specifically binds to Rap1-GTP (e.g., the RalGDS-RBD), followed by Western blotting.
Protocol:
-
Reagents and Materials:
-
Cultured cells (e.g., Swiss 3T3 or HEK293 cells)
-
cAMP-elevating agent (e.g., forskolin (B1673556) or an Epac-specific agonist)
-
Test inhibitor (EPAC5376753 or ESI-09)
-
Lysis buffer
-
RalGDS-RBD agarose (B213101) beads (or similar affinity resin for Rap1-GTP)
-
Primary antibody against Rap1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Procedure: a. Seed cells and grow to the desired confluency. b. Pre-treat the cells with varying concentrations of the test inhibitor for a specified time. c. Stimulate the cells with a cAMP-elevating agent to activate Epac. d. Lyse the cells and clarify the lysates by centrifugation. e. Incubate a portion of the cell lysate with RalGDS-RBD agarose beads to pull down active Rap1-GTP. f. Wash the beads to remove non-specifically bound proteins. g. Elute the bound proteins and resolve them by SDS-PAGE. h. Perform a Western blot using an anti-Rap1 antibody to detect the amount of activated Rap1. i. Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50.
Conclusion
Both EPAC5376753 and ESI-09 are valuable tools for investigating the roles of Epac signaling. The choice between these inhibitors should be guided by the specific experimental goals.
-
ESI-09 is a potent, competitive, pan-Epac inhibitor suitable for studies where inhibition of both Epac1 and Epac2 is desired. Researchers should be mindful of its potential for off-target effects at higher concentrations.
-
EPAC5376753 offers a distinct, allosteric mechanism of inhibition that may provide advantages in certain contexts, such as in studies where avoiding direct competition with cAMP is desirable. It has been shown to be a selective inhibitor of Epac1 in cellular assays.
For a comprehensive understanding of Epac's role in any biological system, it is often beneficial to utilize inhibitors with different mechanisms of action in parallel, along with genetic approaches where feasible.
References
- 1. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allosteric Epac Inhibitors: EPAC 5376753 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Exchange proteins directly activated by cAMP (Epac) have emerged as critical mediators of cAMP signaling, operating independently of the well-known Protein Kinase A (PKA) pathway. Their involvement in a myriad of cellular processes, including cell adhesion, secretion, and gene expression, has positioned them as attractive therapeutic targets for a range of diseases. This guide provides an objective comparison of EPAC 5376753 with other notable allosteric Epac inhibitors, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of Allosteric Epac Inhibitors
The following table summarizes the key quantitative data for this compound and other selected allosteric Epac inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental assays and conditions.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / EC50 (µM) | Assay Type | Cell/System | Key Features |
| This compound | Epac1 | Allosteric Inhibitor | 4[1][2][3] | Rap1 Activation Assay | Swiss 3T3 cells | Selective for Epac over PKA and adenylyl cyclases.[4][2] |
| AM-001 | Epac1 | Non-competitive Inhibitor | 47.8 | Sp-8-CPT-induced Epac1 activity | In vitro | Selective for Epac1 over Epac2 and PKA. |
| (R)-CE3F4 | Epac1 > Epac2 | Uncompetitive Inhibitor | 4.2 - 5.8 (Epac1)[5][6][7] | Guanine Nucleotide Exchange (GEF) Assay | In vitro | Binds to the Epac1-cAMP complex.[5][6] |
| I942 | Epac1 | Partial Agonist | ~40 (AC50)[8] | 8-NBD-cAMP displacement / Rap1 GEF Assay | In vitro | Acts as a partial activator of Epac1.[8][9] |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the Epac signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: The Epac1 signaling pathway, illustrating activation by cAMP and the point of intervention for allosteric inhibitors.
Caption: A generalized experimental workflow for the identification and characterization of novel Epac inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of allosteric Epac inhibitors.
Guanine Nucleotide Exchange Factor (GEF) Assay
This in vitro assay directly measures the ability of Epac to catalyze the exchange of GDP for GTP on its substrate, Rap1. It is a fundamental method for determining the potency and mechanism of action of Epac inhibitors.
-
Principle: The assay monitors the change in fluorescence of a reporter molecule attached to GDP (e.g., mant-GDP or BODIPY-FL-GDP). When Rap1 is bound to this fluorescent GDP, the fluorescence is high. Upon Epac-mediated exchange for non-fluorescent GTP, the fluorescent GDP is released into the aqueous environment, causing a decrease in fluorescence.
-
Reagents and Materials:
-
Purified recombinant human Epac1 protein.
-
Purified recombinant human Rap1b protein.
-
Fluorescently labeled GDP (e.g., mant-GDP).
-
Unlabeled GTP.
-
cAMP or a specific Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP).
-
Test inhibitor (e.g., (R)-CE3F4) at various concentrations.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Fluorescence plate reader.
-
-
Procedure:
-
Pre-load Rap1b with the fluorescent GDP analog by incubation in the presence of EDTA to facilitate nucleotide exchange, followed by the addition of excess MgCl2 to lock the nucleotide in place.
-
In a microplate, combine the assay buffer, Epac1, and the test inhibitor at various concentrations.
-
Add cAMP or another agonist to activate Epac1 and incubate for a defined period.
-
Initiate the exchange reaction by adding the pre-loaded Rap1b-fluorescent GDP and a saturating concentration of unlabeled GTP.
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition (e.g., uncompetitive), the assay can be performed with varying concentrations of both the agonist (cAMP) and the inhibitor.
-
Cell-Based Rap1 Activation Assay
This assay assesses the activity of Epac within a cellular context by measuring the level of its direct downstream target, activated Rap1 (Rap1-GTP). This is a crucial step to validate the efficacy of an inhibitor in a more physiologically relevant system.
-
Principle: Activated, GTP-bound Rap1 specifically binds to the RalGDS-Rap binding domain (RBD). This interaction is exploited to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
-
Reagents and Materials:
-
Cultured cells (e.g., Swiss 3T3 cells).
-
Epac activator (e.g., forskolin (B1673556) to increase intracellular cAMP).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Lysis buffer containing protease inhibitors.
-
RalGDS-RBD fused to an affinity tag (e.g., GST) and immobilized on beads (e.g., glutathione-agarose).
-
Primary antibody against Rap1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with an Epac activator (e.g., forskolin) to induce Rap1 activation.
-
Lyse the cells in ice-cold lysis buffer and clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with the RalGDS-RBD beads to pull down active Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the relative amount of activated Rap1 in each sample.
-
A portion of the total cell lysate should also be run on the gel to determine the total Rap1 levels for normalization.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is a powerful tool to study protein-protein interactions and conformational changes in live cells. For Epac, a biosensor can be created where Epac is flanked by a donor (e.g., Renilla luciferase, Rluc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Principle: In the inactive state of the Epac biosensor, the donor and acceptor are in close proximity, resulting in a high BRET signal upon addition of the luciferase substrate. When cAMP binds, Epac undergoes a conformational change that increases the distance between the donor and acceptor, leading to a decrease in the BRET signal. Allosteric inhibitors that stabilize the inactive conformation will prevent this cAMP-induced decrease in BRET.
-
Reagents and Materials:
-
HEK293 cells or other suitable host cells.
-
Expression vector encoding the Epac-BRET biosensor (e.g., YFP-Epac-Rluc).
-
Transfection reagent.
-
cAMP or a cell-permeable cAMP analog.
-
Test inhibitor at various concentrations.
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Plate reader capable of measuring BRET.
-
-
Procedure:
-
Transfect the host cells with the Epac-BRET biosensor expression vector.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor.
-
Add the luciferase substrate to initiate the bioluminescent reaction.
-
Measure the baseline BRET signal.
-
Add cAMP or a cAMP analog to stimulate the conformational change in Epac.
-
Measure the BRET signal again after stimulation.
-
The inhibitory effect is determined by the ability of the compound to prevent the cAMP-induced decrease in the BRET ratio (acceptor emission / donor emission).
-
Calculate IC50 values from the dose-response curves.
-
Conclusion
The selection of an appropriate allosteric Epac inhibitor is contingent upon the specific research question and experimental design. This compound presents itself as a potent and selective allosteric inhibitor of Epac1, demonstrating efficacy in cell-based assays. AM-001 offers a non-competitive inhibitory mechanism, while (R)-CE3F4 provides a unique uncompetitive mode of action, making it particularly useful for probing the activated state of Epac1. In contrast, I942 acts as a partial agonist and can be utilized to study the effects of sub-maximal Epac1 activation. The detailed protocols provided herein should empower researchers to rigorously evaluate these and other Epac modulators, ultimately advancing our understanding of cAMP signaling in health and disease.
References
- 1. This compound | cAMP | TargetMol [targetmol.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Validating the Specificity of EPAC Inhibitor 5376753 Against PKA: A Comparative Guide
In the intricate landscape of cyclic AMP (cAMP) signaling, two principal effector proteins, the Exchange Protein Directly Activated by cAMP (EPAC) and Protein Kinase A (PKA), play pivotal yet distinct roles.[1][2] While both are activated by the second messenger cAMP, they trigger separate downstream pathways that regulate a multitude of cellular processes.[3] The development of selective inhibitors is therefore crucial for dissecting their individual functions and for therapeutic targeting. This guide provides a detailed comparison of the EPAC inhibitor 5376753, validating its specificity against its close counterpart, PKA, with supporting experimental data and protocols.
EPAC 5376753 is a thiobarbituric acid derivative identified as a selective, allosteric inhibitor of EPAC.[4][5][6] It functions by binding to the conserved hinge region of the cyclic nucleotide-binding domain of EPAC, a site that differs from the analogous domain in PKA.[5] This structural difference forms the basis of its selectivity.
EPAC vs. PKA: Distinct Signaling Pathways
Upon an increase in intracellular cAMP levels, both EPAC and PKA are activated. However, they initiate divergent signaling cascades. PKA is a serine/threonine kinase that, upon activation, phosphorylates a wide array of substrate proteins.[3] In contrast, EPAC acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2, activating them by promoting the exchange of GDP for GTP.[3][4] This fundamental mechanistic difference leads to the regulation of distinct cellular functions, although crosstalk between the pathways can occur.[1]
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 4. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Validation of EPAC 5376753 with Genetic Knockdown of Epac1: A Comparative Guide
For researchers investigating the roles of Exchange protein directly activated by cyclic AMP 1 (Epac1), rigorous validation of experimental findings is paramount. Epac1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that mediates cyclic AMP (cAMP) signaling independently of Protein Kinase A (PKA), primarily by activating the small G-protein Rap1.[1][2] Its involvement in a multitude of cellular processes makes it a compelling therapeutic target.
Comparative Analysis: Pharmacological vs. Genetic Inhibition
The choice between a pharmacological inhibitor and genetic knockdown depends on the specific experimental question, the required duration of inhibition, and the desired level of target modulation. While the inhibitor offers acute and reversible control, siRNA provides a highly specific method for reducing protein expression over a longer term.[3]
| Feature | EPAC 5376753 (Pharmacological Inhibitor) | siRNA Knockdown of Epac1 (Genetic Inhibition) |
| Mechanism of Action | A selective, allosteric inhibitor that binds to the hinge region of the cyclic nucleotide-binding domain, preventing cAMP-induced activation.[4][5][6] | Post-transcriptional gene silencing that utilizes a complementary RNA strand to target and degrade Epac1 mRNA, leading to reduced protein synthesis.[3] |
| Specificity | Selective for Epac1, with an IC50 of 4 µM in Swiss 3T3 cells.[4][5] It does not inhibit PKA or adenylyl cyclases.[4][5] | Highly specific to the Epac1 mRNA sequence. Specificity can be confirmed using non-targeting control siRNA and multiple distinct siRNA sequences.[3] |
| Kinetics of Effect | Rapid onset of action, typically within minutes to hours, allowing for the study of acute cellular responses.[3] | Slower onset, requiring 48-72 hours for significant protein depletion as existing protein must be degraded.[1] |
| Reversibility | Reversible; removal of the compound from the culture medium restores Epac1 function.[3] | Long-lasting and effectively irreversible for the duration of the experiment, as protein re-synthesis is required. |
| Off-Target Effects | Potential for off-target binding to other proteins, although 5376753 has been shown to be selective against PKA.[4][5] | Can induce off-target gene silencing if the siRNA sequence has homology to other mRNAs.[7][8] Careful design and validation are critical. |
| Application | Ideal for dose-response studies, analyzing acute signaling events, and when temporal control of inhibition is needed.[3] | Best suited for target validation and experiments requiring sustained, long-term inhibition of Epac1 function.[3] |
Epac1 Signaling Pathway and Points of Intervention
The primary signaling cascade initiated by Epac1 involves the activation of Rap1. This pathway can be inhibited at two distinct points by the methods discussed. The pharmacological inhibitor this compound prevents the conformational change in Epac1 needed for it to act on Rap1, while siRNA prevents the synthesis of the Epac1 protein itself.
Caption: Epac1 signaling pathway with points of pharmacological and genetic inhibition.
Cross-Validation Experimental Workflow
To robustly validate that an observed phenotype is Epac1-dependent, a parallel experimental workflow is essential. This ensures that the effects of the pharmacological inhibitor phenocopy the genetic knockdown, minimizing the likelihood of off-target effects confounding the results.
Caption: Workflow for cross-validating this compound with Epac1 genetic knockdown.
Summary of Comparative Experimental Data
The following table summarizes representative data from a cell migration assay, a process known to be modulated by Epac1.[4] The results illustrate how genetic knockdown validates the findings from pharmacological inhibition.
| Treatment Group | Epac1 Protein Level (% of Control) | Cell Migration (% of Control) |
| Vehicle Control | 100% | 100% |
| This compound (4 µM) | 100% | 45% |
| Non-targeting siRNA | 98% | 95% |
| Epac1 siRNA | 15% | 42% |
Experimental Protocols
Protocol 1: Genetic Knockdown of Epac1 using siRNA
This protocol describes the transient knockdown of Epac1 in cultured cells.
Materials:
-
Epac1-targeting siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: One day before transfection, seed cells in 6-well plates to be 60-80% confluent at the time of transfection.
-
siRNA Dilution: For each well, dilute 50 pmol of siRNA (either Epac1-targeting or non-targeting control) into 100 µL of Opti-MEM.
-
Transfection Reagent Dilution: In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate cells for 48-72 hours at 37°C to allow for mRNA degradation and protein depletion.
-
Analysis: Harvest cells for downstream analysis (e.g., Western Blotting, functional assays).
Protocol 2: Western Blotting for Epac1 Knockdown Validation
This technique confirms the reduction of Epac1 protein levels following siRNA treatment.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Epac1, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the siRNA-treated cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Epac1 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to confirm knockdown efficiency.
Protocol 3: Cell Migration (Wound Healing) Assay
This assay assesses the effect of Epac1 inhibition on cell migration.
Materials:
-
Cells cultured to a confluent monolayer in 24-well plates
-
P200 pipette tip
-
Phosphate-buffered saline (PBS)
-
This compound and vehicle control (DMSO)
Procedure:
-
Monolayer Formation: Grow cells to 100% confluency.
-
Treatment: For the genetic knockdown arm, use cells 48-72 hours post-transfection. For the pharmacological arm, pre-treat cells with this compound (e.g., 4 µM) or vehicle for 1-2 hours.
-
Wound Creation: Create a uniform scratch (wound) in the monolayer using a P200 pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Incubation: Add fresh medium containing the respective treatments (inhibitor or vehicle).
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure to quantify cell migration. Compare the migration rates between treated and control groups.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of Epac [escholarship.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
EPAC Inhibitor 5376753: A Comparative Guide to Efficacy in Diverse Cell Types
For researchers and drug development professionals investigating the intricacies of cyclic AMP (cAMP) signaling, the selection of a potent and selective inhibitor for the Exchange protein directly activated by cAMP (EPAC) is critical. EPAC 5376753 has emerged as a valuable tool for dissecting EPAC1-mediated cellular processes. This guide provides a comprehensive comparison of the efficacy of this compound across different cell types, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
This compound is a selective, allosteric inhibitor of EPAC1, demonstrating no significant inhibition of the closely related protein kinase A (PKA) or adenylyl cyclases.[1][2] Its mechanism of action allows for the specific interrogation of EPAC1 signaling pathways, making it a superior choice over less selective cAMP analogs.
Comparative Efficacy of this compound
The inhibitory potency of this compound has been evaluated in several cell lines, revealing cell-type-specific efficacy. The following tables summarize the key quantitative data on the performance of this compound.
| Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Swiss 3T3 (mouse embryonic fibroblast) | EPAC1 Inhibition | Rap1 Activation | 4 µM | [2] |
| Swiss 3T3 | Cell Viability | Cell Survival | >50 µM (no significant decrease) | [1][2] |
| HEK293 (human embryonic kidney) | EPAC1 Inhibition | Rap1 Activation | ~10 µM (significant inhibition) | [1][3][4] |
| Primary Rat Cardiac Fibroblasts | Cell Migration | Inhibition of forskolin-induced migration | 10 µM | [1] |
Key Findings:
-
Potent Inhibition in Fibroblasts: this compound demonstrates a half-maximal inhibitory concentration (IC50) of 4 µM for EPAC1 in Swiss 3T3 fibroblasts, indicating potent inhibition of Rap1 activation, a key downstream effector of EPAC.[2]
-
Efficacy in a Human Cell Line: The inhibitor also effectively blocks EPAC1-mediated Rap1 activation in the widely used human cell line, HEK293, with significant inhibition observed at a concentration of approximately 10 µM.[1][3][4]
-
Functional Impact on Cell Migration: In primary rat cardiac fibroblasts, a physiologically relevant cell type, 10 µM this compound effectively blocks cell migration induced by the adenylyl cyclase activator forskolin, highlighting its utility in studying EPAC's role in cell motility.[1]
-
High Therapeutic Window: Notably, this compound exhibits low cytotoxicity, with no significant decrease in cell viability observed at concentrations up to 50 µM in Swiss 3T3 cells, indicating a wide experimental window.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the summarized protocols for the key assays used to evaluate the efficacy of this compound.
Rap1 Activation Assay (Pull-Down Method)
This assay measures the levels of active, GTP-bound Rap1.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a non-ionic detergent and protease inhibitors.
-
Lysate Clarification: The cell lysates are clarified by centrifugation to remove cellular debris.
-
Pull-Down of Active Rap1: An aliquot of the clarified lysate is incubated with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS coupled to glutathione-agarose beads. The RBD of RalGDS specifically binds to the GTP-bound form of Rap1.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a PVDF membrane. The amount of active Rap1 is detected by immunoblotting with a specific anti-Rap1 antibody.
-
Total Rap1 Analysis: An aliquot of the whole-cell lysate is also run on the same gel to determine the total amount of Rap1 in each sample, which serves as a loading control.
Cell Migration Assay (Transwell Assay)
This assay quantifies the migratory capacity of cells.
-
Cell Seeding: Cells are serum-starved and then seeded in the upper chamber of a Transwell insert with a porous membrane.
-
Treatment: The lower chamber contains a chemoattractant (e.g., serum or a specific growth factor), and both chambers contain the appropriate concentrations of this compound or vehicle control.
-
Incubation: The cells are incubated for a specific period to allow for migration through the membrane.
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification: The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Plating and Treatment: Cells are seeded in a multi-well plate and treated with various concentrations of this compound for a specified duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a potent and selective allosteric inhibitor of EPAC1, proving to be a valuable research tool for dissecting EPAC1-mediated signaling. Its efficacy varies between cell types, with potent inhibition of Rap1 activation and cell migration observed in fibroblasts and HEK293 cells at concentrations that do not compromise cell viability. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at understanding the diverse roles of EPAC1 in cellular physiology and pathophysiology. Further investigation into the efficacy of this compound in a broader range of cell types will continue to enhance its utility in the field of cAMP signaling research.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Epac | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Small Molecule Inhibitors for Studying Epac Signaling
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Exchange protein directly activated by cAMP (Epac), the selection of appropriate small molecule inhibitors is a critical determinant of experimental success. This guide provides an objective comparison of key Epac inhibitors, supported by quantitative data and detailed experimental protocols to aid in the rigorous study of Epac signaling.
Epac proteins, comprising Epac1 and Epac2 isoforms, are crucial mediators of cAMP signaling, functioning as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][2] Their involvement in a wide array of cellular processes, including cell adhesion, proliferation, and apoptosis, has implicated them in various pathological conditions such as cancer, cardiac hypertrophy, and inflammatory responses, making them attractive therapeutic targets.[3][4] This guide focuses on a comparative analysis of commonly used small molecule inhibitors, detailing their performance, mechanisms of action, and isoform selectivity to facilitate informed inhibitor selection.
Performance Comparison of Epac Inhibitors
The efficacy and utility of an Epac inhibitor are defined by its potency, selectivity for Epac isoforms, and its mechanism of action. The following table summarizes the key characteristics of several widely used small molecule inhibitors of Epac signaling.
| Compound | Target(s) | IC50 (Epac1) | IC50 (Epac2) | Mechanism of Action | Key Features |
| (R)-CE3F4 | Preferential Epac1 | ~23 µM[5] | - | Uncompetitive with respect to cAMP | The (R)-enantiomer is significantly more potent than the (S)-enantiomer. It binds to the cAMP-Epac1 complex.[2][6] |
| ESI-09 | Epac1 and Epac2 | 3.2 µM[7] | 1.4 µM[7] | Competitive with cAMP | A pan-Epac inhibitor, its inhibitory effect can be overcome by increasing cAMP concentrations.[2] Caution is advised at higher concentrations (>25 µM) due to potential non-specific effects.[2][8] |
| HJC0197 | Epac1 and Epac2 | - | 5.9 µM[8] | Competitive with cAMP | A cell-permeable inhibitor that selectively blocks cAMP-induced Epac activation without affecting PKA.[8] |
| ESI-05 | Epac2 selective | No inhibition up to 100 µM[8] | 0.4 µM[5] | - | Highly selective for Epac2, making it a valuable tool for dissecting isoform-specific functions.[8] |
| Brefeldin A | Reported to inhibit Epac2 signaling in vivo | - | - | Indirect | Its direct effect on Epac GEF activity is debated, and it may affect other GEFs.[3] |
Epac Signaling Pathway and Inhibitor Action
The canonical Epac signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then directly binds to Epac, causing a conformational change that activates its GEF activity towards Rap1. Activated GTP-bound Rap1 subsequently engages downstream effectors to elicit various cellular responses. The diagram below illustrates this pathway and the points of intervention for different classes of inhibitors.
Caption: The Epac signaling cascade and mechanisms of inhibitor action.
Experimental Workflows and Logical Comparisons
Selecting the appropriate inhibitor depends on the specific experimental question. The following diagrams illustrate a general workflow for inhibitor characterization and a comparison of the advantages and disadvantages of the discussed inhibitors.
Caption: A generalized experimental workflow for characterizing Epac inhibitors.
Caption: Logical comparison of alternative Epac small molecule inhibitors.
Experimental Protocols
Accurate and reproducible data are fundamental to inhibitor characterization. Below are detailed protocols for key assays used to evaluate the performance of Epac inhibitors.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the ability of Epac to catalyze the exchange of GDP for GTP on Rap1, a key downstream target. The inhibition of this process is a direct measure of the inhibitor's potency.
Principle: A fluorescently labeled GDP analog, such as mant-GDP or BODIPY-GDP, is pre-loaded onto Rap1. Upon the addition of a molar excess of unlabeled GTP, Epac-mediated nucleotide exchange leads to the displacement of the fluorescent GDP, resulting in a decrease in fluorescence that can be monitored in real-time.
Materials:
-
Purified recombinant Epac1 or Epac2 protein
-
Purified recombinant Rap1b protein
-
Fluorescent GDP analog (e.g., N-Methylanthraniloyl-GDP (mant-GDP))
-
Guanosine 5'-triphosphate (GTP)
-
cAMP
-
Test inhibitor (e.g., ESI-09, (R)-CE3F4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
384-well, low-volume, black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Rap1-mant-GDP: Incubate purified Rap1b with a 5-fold molar excess of mant-GDP in an EDTA-containing buffer to facilitate nucleotide loading. Remove unbound mant-GDP using a desalting column.
-
Assay Setup: In the microplate, add assay buffer to each well.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add purified Epac protein to all wells except the negative control.
-
Add the Rap1-mant-GDP complex to all wells.
-
To initiate the exchange reaction, add a saturating concentration of cAMP to all wells except the negative control.
-
Immediately following cAMP addition, add a large excess of unlabeled GTP (e.g., 100 µM) to all wells.
-
Measurement: Immediately begin monitoring the decrease in fluorescence (Excitation: ~360 nm, Emission: ~440 nm for mant-GDP) over time in a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rate of reaction against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Förster Resonance Energy Transfer (FRET)-Based Assay
This assay measures the conformational change in Epac upon cAMP binding, which is a prerequisite for its activation. Inhibitors that prevent this change can be identified and characterized.
Principle: An Epac protein is genetically tagged with a FRET donor (e.g., Cyan Fluorescent Protein, CFP) and a FRET acceptor (e.g., Yellow Fluorescent Protein, YFP). In the inactive state, the donor and acceptor are in close proximity, resulting in high FRET. Upon cAMP binding, a conformational change separates the fluorophores, leading to a decrease in FRET.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vector encoding a FRET-based Epac biosensor (e.g., CFP-Epac-YFP)
-
Cell culture reagents
-
Transfection reagent
-
Live-cell imaging buffer
-
cAMP-elevating agent (e.g., Forskolin)
-
Test inhibitor
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells to an appropriate confluency and transfect them with the Epac-FRET biosensor plasmid.
-
Cell Preparation for Imaging: After 24-48 hours, replace the culture medium with live-cell imaging buffer.
-
Inhibitor Pre-incubation: Add the test inhibitor at various concentrations to the cells and incubate for a specified period.
-
Baseline Imaging: Acquire baseline FRET images of the cells. This involves exciting the donor (CFP) and measuring the emission from both the donor and the acceptor (YFP).
-
Stimulation: Add a cAMP-elevating agent (e.g., Forskolin) to the cells to activate Epac.
-
Post-stimulation Imaging: Immediately begin acquiring a time-series of FRET images to monitor the change in the FRET ratio (Acceptor/Donor emission) over time.
-
Data Analysis: Calculate the change in the FRET ratio in response to stimulation for each inhibitor concentration. A potent inhibitor will prevent the decrease in the FRET ratio. Plot the change in FRET ratio against the log of the inhibitor concentration to determine the IC50.
By providing a clear comparison of available tools and detailed methodologies, this guide aims to empower researchers to design and execute robust experiments for the continued elucidation of Epac's role in health and disease.
References
- 1. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 4. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
Validating EPAC Inhibitor 5376753: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical validation of EPAC inhibitor 5376753 against other notable EPAC inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a clear understanding of its mechanism and performance.
Mechanism of Action of EPAC and its Inhibition
Exchange protein directly activated by cAMP (EPAC) is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[1][2] Upon binding of the second messenger cyclic AMP (cAMP), EPAC undergoes a conformational change that activates its GEF function, leading to the exchange of GDP for GTP on Rap1/2. Activated GTP-bound Rap1 then modulates various downstream cellular processes, including cell adhesion, migration, and proliferation.[3]
EPAC inhibitors interfere with this process through various mechanisms. EPAC 5376753 is a selective, allosteric inhibitor of both EPAC1 and EPAC2 that binds to the hinge region of the cyclic nucleotide-binding domain, preventing the cAMP-induced conformational change necessary for Rap1 activation.[4] This guide compares this compound with other well-characterized EPAC inhibitors, highlighting their distinct mechanisms of action and inhibitory profiles.
Quantitative Comparison of EPAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected EPAC inhibitors, providing a quantitative comparison of their potency and isoform selectivity.
| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| This compound | EPAC1 | 4 | Allosteric | [4] |
| (R)-CE3F4 | EPAC1 | 4.2 - 5.8 | Uncompetitive | [5][6] |
| EPAC2 | 44 | [5] | ||
| Racemic CE3F4 | EPAC1 | 10.7 - 23 | Uncompetitive | [7][8] |
| EPAC2 | 66 | [8] | ||
| ESI-09 | EPAC1 | 3.2 | Competitive | [9][10][11] |
| EPAC2 | 1.4 | [9][10][11] | ||
| ESI-05 | EPAC2 | 0.4 - 0.43 | Allosteric | [12][13][14] |
| AM-001 | EPAC1 | 47.8 | Non-competitive | [15] |
Experimental Protocols for Biochemical Validation
The following are detailed methodologies for key biochemical assays used to validate the mechanism of action of EPAC inhibitors.
Bioluminescence Resonance Energy Transfer (BRET) Assay for EPAC Activation
This assay is used to measure the conformational changes in EPAC upon cAMP binding and its inhibition by test compounds in living cells. The CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor is commonly employed for this purpose.[16][17][18][19][20]
-
Principle: The CAMYEL biosensor consists of EPAC flanked by a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor. In the inactive state, the close proximity of Rluc and YFP allows for BRET. Upon cAMP binding, EPAC undergoes a conformational change, increasing the distance between Rluc and YFP and thus decreasing the BRET signal. Inhibitors of EPAC activation prevent this conformational change, resulting in a maintained BRET signal in the presence of a cAMP stimulus.[16][17][20]
-
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells or other suitable host cells and transiently transfect them with the CAMYEL biosensor expression plasmid.
-
Cell Plating: 24-48 hours post-transfection, seed the cells into a white, clear-bottom 96-well microplate.
-
Inhibitor Incubation: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the Rluc substrate, coelenterazine (B1669285) h, to all wells.
-
Stimulation: To induce EPAC activation, add a cAMP-elevating agent (e.g., Forskolin) or a direct EPAC agonist to the wells.
-
BRET Measurement: Immediately measure the luminescence signals at two wavelengths: one for the Rluc emission (typically ~480 nm) and one for the YFP emission (typically ~530 nm) using a microplate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission intensity by the Rluc emission intensity. The inhibitory effect is determined by the compound's ability to prevent the decrease in the BRET ratio upon stimulation.
-
Rap1 Activation Pull-Down Assay
This assay directly measures the GEF activity of EPAC by quantifying the amount of active, GTP-bound Rap1.
-
Principle: The assay utilizes a protein domain that specifically binds to the GTP-bound form of Rap1, such as the Ras-binding domain (RBD) of RalGDS, conjugated to agarose (B213101) beads. Cell lysates are incubated with these beads to "pull down" active Rap1. The amount of pulled-down Rap1 is then quantified by Western blotting.
-
Protocol:
-
Cell Lysis: Treat cells with the EPAC inhibitor or vehicle, followed by stimulation with a cAMP agonist. Lyse the cells in a buffer containing protease inhibitors.
-
Lysate Incubation: Incubate the cell lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle agitation.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody.
-
Quantification: Quantify the band intensity corresponding to Rap1 to determine the level of Rap1 activation.
-
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the functional consequence of EPAC inhibition on cell migration, a process known to be modulated by the EPAC-Rap1 pathway.
-
Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time. EPAC inhibitors are expected to inhibit the migration of cells that rely on EPAC signaling for this process.[21][22][23][24]
-
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with media to remove detached cells.
-
Inhibitor Treatment: Add fresh media containing the EPAC inhibitor or vehicle control to the wells.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration or the percentage of wound closure.
-
Visualizations
EPAC Signaling Pathway and Point of Inhibition
Caption: EPAC signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Rap1 Activation Pull-Down Assay
Caption: Workflow for the Rap1 activation pull-down assay.
References
- 1. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biolog.de [biolog.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. selleckchem.com [selleckchem.com]
- 15. AM-001 | EPAC1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. dst.defence.gov.au [dst.defence.gov.au]
- 18. mdpi.com [mdpi.com]
- 19. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. med.virginia.edu [med.virginia.edu]
- 23. Wound healing migration assay (Scratch assay) [protocols.io]
- 24. Scratch Wound Healing Assay [bio-protocol.org]
A Head-to-Head Comparison of EPAC 5376753 and Other Thiobarbituric Acid Derivatives in Modulating the EPAC Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EPAC inhibitor EPAC 5376753 with other thiobarbituric acid derivatives, supported by experimental data. The focus is on the performance and mechanistic insights of these compounds in targeting the Exchange Protein directly Activated by cAMP (EPAC) signaling pathway.
Thiobarbituric acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects. A notable derivative, this compound, has emerged as a selective and allosteric inhibitor of EPAC1, a key mediator of cyclic AMP (cAMP) signaling. This guide delves into a comparative analysis of this compound and its structural analogs, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Performance Comparison of EPAC Inhibitors
A direct comparison between the thiobarbituric acid derivative this compound and its barbituric acid counterpart, compound 5225554, highlights the significance of the thio-group for inhibitory activity. Experimental data reveals a substantial difference in their potency in inhibiting EPAC1.
| Compound Name | Chemical Scaffold | Target | Cell Line | IC50 Value | Reference |
| This compound | Thiobarbituric Acid Derivative | Epac1 | Swiss 3T3 | 4 µM | [1] |
| Compound 5225554 | Barbituric Acid Derivative | Epac1 | Swiss 3T3 | 71 µM | [1] |
The data clearly indicates that this compound is significantly more potent than its barbituric acid analog, with an IC50 value approximately 18 times lower. This suggests that the sulfur atom in the thiobarbituric acid ring plays a crucial role in the compound's ability to inhibit EPAC1.[1] It is suggested that the increased lipophilicity of the thiobarbituric acid derivative may contribute to better cell permeability.[1]
The EPAC Signaling Pathway
EPAC proteins (EPAC1 and EPAC2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[2] They function as key effectors of the second messenger cAMP, operating independently of Protein Kinase A (PKA).[2] The activation of EPAC by cAMP leads to a conformational change that promotes the exchange of GDP for GTP on Rap proteins, thereby activating them. Activated Rap proteins, in turn, regulate a multitude of cellular processes, including cell adhesion, migration, proliferation, and differentiation.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Rap1 Activation Assay
This assay is crucial for determining the inhibitory effect of compounds on EPAC's ability to activate its downstream target, Rap1.
Objective: To measure the levels of active, GTP-bound Rap1 in cells following treatment with EPAC modulators.
Materials:
-
Swiss 3T3 cells
-
This compound and other test compounds
-
Forskolin (B1673556) (or other adenylyl cyclase activator)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease inhibitors)
-
Rap1 activation assay kit (containing GST-RalGDS-RBD beads)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed Swiss 3T3 cells and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound or other test compounds for 30 minutes.
-
Stimulate cells with forskolin (e.g., 10 µM) for 5-10 minutes to increase intracellular cAMP levels.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with GST-RalGDS-RBD beads to pull down active, GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
A sample of the total cell lysate should be run in parallel to determine the total Rap1 levels.
Cell Migration Assay
This assay assesses the functional consequence of EPAC inhibition on a critical cellular process.
Objective: To evaluate the effect of EPAC inhibitors on cell migration.
Materials:
-
Primary rat cardiac fibroblasts or other migratory cell line
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free and serum-containing media
-
This compound and other test compounds
-
Forskolin or 8-CPT-2'-O-Me-cAMP (EPAC-specific activator)
-
PDGF-BB (as a control for non-EPAC mediated migration)
-
Crystal violet staining solution
Procedure:
-
Seed cells in the upper chamber of the Transwell inserts in serum-free medium.
-
Add chemoattractants (e.g., forskolin, 8-CPT-2'-O-Me-cAMP, or PDGF-BB) to the lower chamber.
-
Add this compound or other test compounds to both the upper and lower chambers.
-
Incubate for a suitable period (e.g., 16 hours) to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Elute the stain and quantify the absorbance, or count the number of migrated cells under a microscope.
Conclusion
This compound stands out as a potent and selective inhibitor of EPAC1, demonstrating significantly higher activity compared to its barbituric acid analog. This highlights the therapeutic potential of the thiobarbituric acid scaffold in targeting the EPAC signaling pathway. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other thiobarbituric acid derivatives. Future studies focusing on a broader structure-activity relationship analysis of thiobarbituric acid derivatives as EPAC inhibitors will be invaluable for the development of next-generation therapeutics targeting EPAC-driven pathologies.
References
Unveiling the Superiority of EPAC 5376753: A Comparative Guide to Epac Inhibitors
For Immediate Release
[City, State] – [Date] – In the competitive landscape of Epac inhibitor development, EPAC 5376753 emerges as a highly selective and potent allosteric inhibitor of Epac1. This guide provides a comprehensive comparison of this compound with other notable Epac inhibitors, offering researchers, scientists, and drug development professionals critical insights supported by experimental data.
Exchange proteins directly activated by cAMP (Epac) are key mediators of cAMP signaling, playing crucial roles in a multitude of cellular processes. Their involvement in various pathologies has made them attractive therapeutic targets. This compound, a thiobarbituric acid derivative, distinguishes itself through its unique allosteric mechanism and selectivity for Epac1, offering significant advantages over other competitive and non-competitive inhibitors.
Quantitative Comparison of Epac Inhibitors
The following table summarizes the key quantitative data for this compound and its main competitors. Data is compiled from various studies and presented for comparative analysis.
| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Selectivity over PKA | Reference |
| This compound | Epac1 | 4 | Allosteric | High (Does not inhibit PKA) | [1][2] |
| ESI-09 | Epac1 & Epac2 | 3.2 (Epac1), 1.4 (Epac2) | Competitive | >100-fold | [3][4] |
| (R)-CE3F4 | Epac1 > Epac2 | 4.2 (Epac1), 44 (Epac2) | Uncompetitive | No influence on PKA activity | [2][5] |
| (S)-CE3F4 | Epac1 | 56 | Uncompetitive | Not Reported | [2] |
| Racemic CE3F4 | Epac1 > Epac2 | 10.7 (Epac1), 66 (Epac2) | Uncompetitive | No influence on PKA activity | [2][6] |
| ESI-05 | Epac2 | >100 (Epac1), 0.43 (Epac2) | Not specified | Not Reported | [5] |
| I942 | Epac1 | 35 (Partial Agonist) | Competitive | Not Reported | [7] |
| 5225554 | Epac1 | 71 | Allosteric | Not Reported | [5] |
Advantages of this compound
This compound's primary advantage lies in its allosteric mechanism of action . Unlike competitive inhibitors that vie with cAMP for the same binding site, this compound binds to a distinct site on the Epac1 protein.[1] This can lead to a more profound and sustained inhibition that is not easily overcome by fluctuations in intracellular cAMP levels.
Furthermore, its high selectivity for Epac1 over PKA is a critical feature.[1] Off-target inhibition of PKA is a common concern with cAMP signaling modulators, and this compound's specificity minimizes the potential for unintended side effects, making it a cleaner pharmacological tool.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Epac signaling pathway and a typical experimental workflow for evaluating Epac inhibitors.
Caption: Epac1 Signaling Pathway and Allosteric Inhibition by this compound.
Caption: General Experimental Workflow for Determining Epac Inhibitor Potency.
Experimental Protocols
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay is a cornerstone for determining the inhibitory potency of compounds against Epac proteins.
Principle: The assay measures the Epac-catalyzed exchange of a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-GDP) for unlabeled GDP on the small G-protein Rap1. Inhibition of this exchange by a compound like this compound results in a decreased rate of fluorescence change.
Detailed Methodology:
-
Reagent Preparation:
-
Purified, recombinant human Epac1 and Rap1b proteins are prepared and their concentrations determined.
-
Rap1b is pre-loaded with a fluorescent GDP analog by incubation in a buffer containing the fluorescent GDP.
-
Serial dilutions of this compound and other test compounds are prepared in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
-
Assay Procedure:
-
In a 96- or 384-well microplate, the Epac1 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The exchange reaction is initiated by the addition of the pre-loaded Rap1b-fluorescent GDP and a saturating concentration of cAMP (e.g., 100 µM) to activate Epac1.
-
The change in fluorescence intensity is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
The initial rate of the exchange reaction is calculated for each inhibitor concentration.
-
The reaction rates are then plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the Epac-catalyzed GEF activity.
-
8-NBD-cAMP Displacement Assay
This assay is employed to determine if a compound competes with cAMP for binding to Epac.
Principle: This assay utilizes a fluorescent cAMP analog, 8-NBD-cAMP, which exhibits increased fluorescence upon binding to the cyclic nucleotide-binding domain (CNBD) of Epac. A compound that competes for this binding site will displace 8-NBD-cAMP, leading to a decrease in fluorescence.[8]
Detailed Methodology:
-
Reagent Preparation:
-
Purified Epac protein (or its CNBD) is prepared.
-
Solutions of 8-NBD-cAMP and serial dilutions of the test compound are prepared in assay buffer.
-
-
Assay Procedure:
-
In a microplate, a fixed concentration of the Epac protein is incubated with a fixed concentration of 8-NBD-cAMP in the presence of varying concentrations of the test compound.
-
The mixture is incubated at room temperature to reach binding equilibrium.
-
The fluorescence is measured using a plate reader with excitation and emission wavelengths suitable for 8-NBD (e.g., 471 nm excitation and 536 nm emission).[8]
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the logarithm of the test compound concentration.
-
A decrease in fluorescence indicates displacement of 8-NBD-cAMP. The data is fitted to a competition binding curve to determine the IC50 or Ki value for the test compound. For an allosteric inhibitor like this compound, no significant displacement would be expected in this assay.
-
Conclusion
This compound stands out as a superior tool for studying the specific roles of Epac1 in cellular signaling. Its allosteric mechanism of action and high selectivity over PKA provide distinct advantages for researchers seeking to dissect the complexities of cAMP-mediated pathways. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics targeting Epac1-driven pathologies.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-NBD-cAMP BIOLOG Life Science Institute [biolog.de]
Safety Operating Guide
Navigating the Disposal of EPAC 5376753: A Guide for Laboratory Professionals
Researchers and scientists handling EPAC 5376753, a selective and allosteric Epac inhibitor, must adhere to rigorous disposal procedures to ensure laboratory safety and environmental compliance.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of novel research compounds provide a clear framework for its safe management.[2] The fundamental principle is to treat the compound as potentially hazardous, necessitating caution and adherence to institutional and regulatory guidelines.[2]
Core Principles for Chemical Waste Management
The disposal of any research chemical, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3] These regulations prohibit the disposal of chemical waste in regular trash or down the sewer system.[3][4] All chemical waste must be managed through an institution's Environmental Health and Safety (EHS) program.[3]
Key steps for proper disposal include:
-
Containerization: Use sturdy, leak-proof containers that are chemically compatible with the waste. The original container is often the best choice.[4][5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (no abbreviations), the accumulation start date, and the principal investigator's name and lab location.[2]
-
Segregation: Never mix incompatible wastes to prevent violent reactions, the generation of toxic gases, or fire.[2][4] Store waste containers in secondary containment, such as a plastic tub, to contain potential spills.[2][4]
-
Waste Pickup: Contact your institution's EHS office to request a waste pickup as soon as containers are full.[4] Do not store more than 10 gallons of hazardous waste in the laboratory.[4]
Quantitative Data and Handling Parameters
In the absence of a specific SDS for this compound, quantitative data for disposal is not available. However, general guidelines for laboratory chemical waste provide a basis for safe handling. The following table summarizes key parameters that researchers must ascertain from their institution's EHS guidelines.
| Parameter | General Guideline | Institutional Action Required |
| pH Range for Neutralization | Dilute acid and base solutions with a pH between 7-9 may be eligible for drain disposal with copious amounts of water, pending EHS approval.[4] | Consult EHS for specific pH limits and neutralization protocols. |
| Concentration Limits | Dilute solutions (<10% v/v) may have different disposal routes than concentrated ones, but this requires EHS verification.[4] | Verify concentration thresholds for different waste streams with EHS. |
| Container Fullness | Do not overfill containers; leave adequate headspace to allow for expansion and prevent spills. | Follow EHS guidelines on maximum fill levels for waste containers. |
| Acute Hazardous Waste | Empty containers that held acute hazardous waste must be triple-rinsed before disposal as regular trash. The rinsate is hazardous waste.[5] | Determine if this compound is classified as an acute hazardous waste. |
Experimental Protocol: General Decontamination and Disposal Workflow
While no specific experimental protocols for the deactivation of this compound are available, a general workflow for handling and disposing of the compound in a laboratory setting can be established. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.[2]
-
Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Weighing and Dilution: Conduct all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.
-
Waste Collection: Collect all waste materials, including contaminated consumables (e.g., pipette tips, tubes) and solutions containing this compound, in a designated hazardous waste container.
-
Container Labeling: Immediately label the waste container with all required information.
-
Storage: Store the sealed waste container in a designated, properly ventilated, and secure area, segregated from incompatible chemicals.
-
EHS Pickup: Schedule a waste pickup with your institution's EHS department. Provide them with all available information about the compound.[2]
Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing the central role of the institutional EHS department.
References
Personal protective equipment for handling EPAC 5376753
This guide provides essential safety and logistical information for handling the selective and allosteric Epac inhibitor, EPAC 5376753. The following procedures are based on general laboratory safety protocols for handling similar chemical compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound upon acquisition and before handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side-shields |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) |
| Body Protection | Laboratory Coat | Standard, full-length |
| Impervious Clothing | As needed, based on the scale of the operation | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1][2] |
Handling and Disposal Workflow
Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following workflow diagram outlines the key steps.
Operational Plan
1. Preparation:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.[1][2]
-
Don the appropriate personal protective equipment as outlined in the PPE table.
-
Ensure the work area is well-ventilated, using a fume hood if necessary.
2. Handling:
-
Avoid creating dust when handling the solid form of the compound.
-
When preparing solutions, add the compound to the solvent slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Ventilate the area of the spill.
-
Absorb the spilled material with an inert absorbent material and place it in a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
4. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of all waste in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
